Nampt-IN-10 TFA
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C29H29F4N5O4 |
|---|---|
Peso molecular |
587.6 g/mol |
Nombre IUPAC |
N-[[2-fluoro-4-[[(1S,2S)-2-pyridin-3-ylcyclopropanecarbonyl]amino]phenyl]methyl]-4-piperazin-1-ylbenzamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C27H28FN5O2.C2HF3O2/c28-25-14-21(32-27(35)24-15-23(24)19-2-1-9-30-16-19)6-3-20(25)17-31-26(34)18-4-7-22(8-5-18)33-12-10-29-11-13-33;3-2(4,5)1(6)7/h1-9,14,16,23-24,29H,10-13,15,17H2,(H,31,34)(H,32,35);(H,6,7)/t23-,24+;/m1./s1 |
Clave InChI |
SLGTZROYPZTPLC-ITNPDYSASA-N |
Origen del producto |
United States |
Foundational & Exploratory
Nampt-IN-10 TFA: A Technical Guide to its Mechanism of Action and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-10 TFA is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme for cellular metabolism and energy production. Due to their high metabolic demands, cancer cells are particularly reliant on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT a compelling target for anticancer therapies.[1][2] this compound has been developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs), a targeted therapeutic approach designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1][3]
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[1][2] The subsequent depletion of the intracellular NAD+ pool disrupts cellular redox reactions, energy metabolism, and NAD+-dependent signaling pathways, ultimately leading to cancer cell death.[1] When utilized as an ADC payload, this compound is internalized by target cancer cells, leading to the release of the active inhibitor and localized cytotoxicity.[1]
Signaling Pathway
The primary mechanism of action of this compound is the direct inhibition of the NAMPT enzyme within the NAD+ salvage pathway. This pathway is crucial for maintaining the cellular pool of NAD+, a coenzyme essential for numerous cellular processes.
References
Nampt-IN-10 TFA: A Novel Non-Antimitotic Payload for Next-Generation Antibody-Drug Conjugates
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The landscape of antibody-drug conjugates (ADCs) is continually evolving, with a significant focus on the development of novel payloads that offer unique mechanisms of action and improved therapeutic indices. Nampt-IN-10 TFA, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), represents a promising new class of non-antimitotic payloads. By targeting cellular metabolism, this compound-based ADCs can effectively kill cancer cells, including those that are slowly proliferating, while potentially mitigating the toxicities associated with traditional microtubule-disrupting agents. This technical guide provides a comprehensive overview of this compound as an ADC payload, summarizing key preclinical data, detailing experimental protocols, and visualizing the underlying biological and experimental frameworks.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including redox reactions, DNA repair, and energy metabolism.[3][4] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival.[5][6] This dependency establishes NAMPT as a compelling target for anticancer therapies.
This compound is a potent and selective inhibitor of NAMPT.[1] Its mechanism of action involves the depletion of the intracellular NAD+ pool, which in turn disrupts cellular metabolism and triggers cell death.[2] Unlike traditional ADC payloads that target mitosis, the metabolic target of this compound offers a distinct advantage, with the potential for efficacy in a broader range of tumor types, including those with low proliferative indices.[3][7] The targeted delivery of this compound via an ADC aims to enhance its therapeutic window by concentrating the payload at the tumor site and minimizing systemic exposure and associated toxicities observed with systemic administration of NAMPT inhibitors.[1][7]
Mechanism of Action and Signaling Pathway
This compound exerts its cytotoxic effect by inhibiting the enzymatic activity of NAMPT, which catalyzes the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key precursor of NAD+.[1][2] The resulting depletion of NAD+ has several downstream consequences that culminate in cancer cell death.
Figure 1: NAMPT signaling pathway and the inhibitory action of this compound.
Quantitative Data
The preclinical efficacy of this compound and related NAMPT inhibitor-based ADCs has been evaluated in various cancer cell lines and in vivo models. The following tables summarize key quantitative data.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | Target Antigen | IC50 (nM) | Citation |
| A2780 | Ovarian Cancer | - | 5 | [8][9] |
| CORL23 | Lung Cancer | - | 19 | [8][9] |
| NCI-H526 | Small Cell Lung Cancer | c-Kit | 2 | [8] |
| MDA-MB-453 | Breast Cancer | HER2 | 0.4 | [8] |
| NCI-N87 | Gastric Cancer | HER2 | 1 | [8] |
Table 2: In Vivo Efficacy of a Representative NAMPT Inhibitor ADC
| Xenograft Model | Cancer Type | ADC Target | Dose (mg/kg) | Outcome | Citation |
| GIST-T1 | Gastrointestinal Stromal Tumor | c-Kit | 20 (single dose) | Tumor stasis | [7][8] |
| L540cy | Hodgkin Lymphoma | CD30 | 1 | Significant tumor growth inhibition | [1] |
| Multiple Models | Various | Indication-specific | - | Antitumor efficacy demonstrated | [1][10] |
Experimental Protocols
Detailed methodologies are crucial for the evaluation of this compound-based ADCs. The following sections provide protocols for key experiments.
In Vitro Cytotoxicity Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of the ADC in cancer cell lines.
-
Cell Culture and Seeding:
-
ADC Treatment:
-
Viability Assessment:
-
Data Analysis:
-
Plot the luminescence signal against the logarithm of the ADC concentration.
-
Calculate the IC50 value using a suitable nonlinear regression model.[11]
-
In Vivo Xenograft Efficacy Study
This protocol outlines the evaluation of ADC anti-tumor activity in a mouse xenograft model.
-
Model Establishment:
-
Implant cultured tumor cells (e.g., 2-5 x 10^6 cells) subcutaneously into the flank of immunocompromised mice.[12]
-
-
Tumor Growth and Randomization:
-
Dosing and Monitoring:
-
Efficacy and Pharmacodynamic Analysis:
Figure 2: General experimental workflow for in vivo xenograft efficacy studies.
NAD+ Level Quantification Assay
This pharmacodynamic assay confirms the mechanism of action by measuring intracellular NAD+ levels.
-
Sample Collection:
-
Collect cell pellets from in vitro experiments or excised tumor tissue from in vivo studies.[13]
-
-
NAD+ Extraction:
-
Homogenize the samples in an acidic extraction buffer to stabilize NAD+.[13]
-
-
Quantification:
-
Data Analysis:
-
Express the results as a percentage of the untreated control and plot against ADC concentration or treatment group.[11]
-
Bystander Effect
The bystander effect, where the payload released from a target cell kills neighboring antigen-negative cells, is an important consideration for ADC efficacy. The permeability of the released payload and its metabolites influences the extent of this effect. For some NAMPT inhibitor ADCs, a low bystander effect has been observed due to the low permeability of the payload metabolites.[3]
Figure 3: Logical relationship of the ADC bystander effect.
Conclusion
This compound and other novel NAMPT inhibitors represent a promising new class of payloads for the development of highly effective and well-tolerated ADCs. Their unique metabolic mechanism of action has the potential to address some of the limitations of current ADC therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to explore the full therapeutic potential of this exciting new modality in the fight against cancer. Further research and clinical development will be crucial to fully elucidate the clinical utility of NAMPT inhibitor-based ADCs.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are the new molecules for NAMPT inhibitors? [synapse.patsnap.com]
- 5. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT) as a therapeutic strategy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
The Role of Nampt-IN-10 TFA in NAD+ Salvage Pathway Inhibition: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a cornerstone of cellular metabolism and a critical cofactor for a multitude of enzymatic reactions essential for cell survival, DNA repair, and signaling. The NAD+ salvage pathway is a primary route for NAD+ biosynthesis in mammalian cells, with Nicotinamide Phosphoribosyltransferase (NAMPT) serving as the rate-limiting enzyme. Due to the heightened metabolic demands of cancer cells, they exhibit a significant reliance on this pathway, making NAMPT a compelling therapeutic target. Nampt-IN-10 TFA is a potent and selective inhibitor of NAMPT, demonstrating significant cytotoxic effects in various cancer cell lines. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols for its evaluation, and its application as a novel payload for Antibody-Drug Conjugates (ADCs).
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[1] The subsequent depletion of the intracellular NAD+ pool disrupts a cascade of cellular processes that are dependent on this vital coenzyme. These disruptions include impaired redox reactions, compromised energy metabolism, and the inhibition of NAD+-dependent enzymes such as Poly (ADP-ribose) polymerases (PARPs) and sirtuins, which are critical for DNA repair and gene regulation.[2][3][4] Ultimately, the cellular energy crisis and accumulation of DNA damage lead to cell death.[5] When utilized as an ADC payload, this compound is internalized by target cancer cells, leading to the localized release of the active inhibitor and targeted cytotoxicity.[1]
Data Presentation
The inhibitory activity of this compound has been quantified through cellular cytotoxicity assays across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting its potent anti-cancer activity.
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5 |
| CORL23 | - | 19 |
| NCI-H526 | c-Kit expressing | 2 |
| MDA-MB453 | HER2 expressing | 0.4 |
| NCI-N87 | HER2 expressing | 1 |
| Data sourced from multiple references.[1][6][7] |
Experimental Protocols
NAMPT Enzyme Activity Inhibition Assay
This biochemical assay is designed to quantify the direct inhibitory effect of this compound on the enzymatic activity of NAMPT. The assay typically employs a coupled-enzyme reaction that produces a fluorescent or colorimetric signal proportional to NAMPT activity.
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer
-
This compound
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Alcohol dehydrogenase (ADH)
-
Fluorescent or colorimetric probe
-
96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant and low (typically ≤1%).
-
Enzyme and Inhibitor Incubation: Add the recombinant NAMPT enzyme to the wells of the assay plate. Subsequently, add the diluted this compound or vehicle control to the respective wells and pre-incubate for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a master mix containing the substrates NAM, PRPP, and ATP, along with the coupling enzymes NMNAT and ADH, and the detection probe.
-
Signal Detection: Incubate the plate at 37°C for a specified time (e.g., 60-120 minutes). Measure the fluorescent or colorimetric signal using a plate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of NAMPT inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the dose-response data to a four-parameter logistic curve.
Cellular Cytotoxicity Assay
This cell-based assay evaluates the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the assay period and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the inhibitor or vehicle control.
-
Incubation: Incubate the cells with the compound for a specified duration (e.g., 72 hours).[1]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve.[1]
Quantification of Intracellular NAD+ and NMN Levels
This protocol outlines the measurement of intracellular NAD+ and its precursor NMN to confirm the on-target effect of this compound. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for accurate quantification.
Materials:
-
Cancer cell lines
-
This compound
-
Extraction buffer (e.g., cold methanol/water)
-
Internal standards (e.g., stable isotope-labeled NAD+ and NMN)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cultured cells with various concentrations of this compound for a defined period. After treatment, wash the cells with cold PBS and lyse them using a cold extraction buffer to quench metabolic activity and extract the metabolites.
-
Sample Preparation: Centrifuge the cell lysates to pellet the debris and collect the supernatant containing the metabolites.
-
LC-MS/MS Analysis: Analyze the extracted samples using an LC-MS/MS system. Chromatographic separation is typically achieved using a suitable column, and the mass spectrometer is operated in multiple reaction monitoring (MRM) mode for the specific detection and quantification of NAD+ and NMN.
-
Data Analysis: Quantify the absolute or relative levels of NAD+ and NMN by comparing the peak areas of the endogenous metabolites to those of the internal standards.
Mandatory Visualizations
Caption: Inhibition of the NAD+ salvage pathway by this compound.
Caption: Experimental workflow for the preclinical evaluation of this compound.
Conclusion
This compound is a highly potent inhibitor of NAMPT, demonstrating significant potential as an anti-cancer agent. Its mechanism of action, centered on the depletion of the essential coenzyme NAD+, leads to profound cytotoxic effects in cancer cells. The detailed experimental protocols provided in this guide offer a robust framework for the comprehensive evaluation of this compound and its derivatives. Furthermore, its application as a payload in Antibody-Drug Conjugates presents a promising strategy for targeted cancer therapy, potentially widening the therapeutic window and improving clinical outcomes. Further investigation into the in vivo efficacy and safety profile of this compound-based ADCs is warranted to fully realize its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
Investigating the Cytotoxic Effects of Nampt-IN-10 TFA on Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the cytotoxic effects of Nampt-IN-10 TFA, a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). Given the heightened reliance of cancer cells on the NAMPT-mediated NAD+ salvage pathway for their survival and proliferation, NAMPT has emerged as a compelling target for anticancer therapies.[1] this compound, also identified as compound 4 in seminal literature, has been developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs), offering a targeted approach to deliver this potent cytotoxic agent directly to cancer cells.[1] This document outlines the mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the core signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the crucial conversion of nicotinamide to nicotinamide mononucleotide (NMN), a rate-limiting step in the NAD+ salvage pathway.[1] The consequent depletion of the intracellular NAD+ pool disrupts a multitude of cellular processes, including:
-
Energy Metabolism: NAD+ is an essential cofactor for ATP production through glycolysis and oxidative phosphorylation. Its depletion leads to a significant drop in cellular ATP, triggering an energy crisis.
-
Redox Homeostasis: The disruption of NAD+-dependent reactions leads to an imbalance in cellular redox state and can increase reactive oxygen species (ROS).
-
NAD+-Dependent Signaling: The function of NAD+-consuming enzymes, such as sirtuins (SIRTs) and poly(ADP-ribose) polymerases (PARPs), is impaired. This affects DNA repair, gene expression, and stress responses.
Ultimately, this cascade of events leads to the induction of apoptosis (programmed cell death) in cancer cells.[1][2]
Data Presentation: Quantitative Effects of this compound
The cytotoxic potency of this compound has been evaluated across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the drug that inhibits cell growth by 50%, are summarized below.
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5 |
| CORL23 | - | 19 |
| NCI-H526 | c-Kit expressing | 2 |
| MDA-MB453 | HER2 expressing | 0.4 |
| NCI-N87 | HER2 expressing | 1 |
| Data sourced from InvivoChem, citing ACS Med Chem Lett. 2018 Jun 28;9(8):838-842.[3] |
Signaling Pathways and Experimental Workflows
The inhibition of NAMPT by this compound initiates a signaling cascade culminating in apoptosis. The following diagrams, generated using the DOT language, illustrate the key molecular events and the workflows for their investigation.
Signaling Pathway of NAMPT Inhibition
Caption: Mechanism of this compound-induced cytotoxicity.
Experimental Workflow: Cellular Cytotoxicity Assay
Caption: Workflow for determining the IC50 of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cellular Cytotoxicity Assay
This protocol is used to determine the IC50 value of this compound in cancer cell lines.[1]
-
Cell Culture: Cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB453, and NCI-N87) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density that ensures logarithmic growth throughout the experiment.[1]
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Prepare a serial dilution in cell culture medium to achieve the desired final concentrations (typically ranging from 0 to 1 µM).[1]
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of this compound.[1]
-
Incubation: Incubate the treated cells for 72 hours.[1]
-
Viability Assessment: Assess cell viability using a colorimetric assay like MTT or a luminescence-based assay such as CellTiter-Glo®.[1]
-
Data Analysis: Normalize the absorbance or luminescence readings to the vehicle-treated control cells and plot the results against the drug concentration to determine the IC50 value using non-linear regression.
Intracellular NAD+ Level Measurement
This protocol confirms the on-target effect of this compound by measuring the depletion of intracellular NAD+.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with this compound at various concentrations (e.g., around the IC50) for different time points.
-
NAD+ Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells using an acidic extraction buffer (e.g., 0.6 M Perchloric Acid).
-
Incubate on ice and then neutralize the extract.
-
Centrifuge to pellet cell debris and collect the supernatant containing NAD+.[2]
-
-
Quantification: Measure NAD+ levels using a commercially available NAD+/NADH assay kit (colorimetric or fluorometric) according to the manufacturer's instructions.
-
Data Analysis: Calculate the NAD+ concentration based on a standard curve and normalize the values to the total protein concentration of the cell lysate.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect the induction of apoptosis by analyzing key protein markers.
-
Protein Lysate Preparation:
-
After treatment with this compound, wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against apoptosis markers such as cleaved PARP and cleaved Caspase-3. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control. An increase in the cleaved forms of PARP and Caspase-3 is indicative of apoptosis.
-
References
Understanding the Structure-Activity Relationship of Nampt-IN-10 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-10 TFA, also identified in seminal literature as compound 4, is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production. Due to their high metabolic demands, cancer cells are particularly reliant on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT a compelling target for anticancer therapies. This compound has been developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs), a targeted therapeutic approach designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1]
This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, biological activity, and the available insights into its structure-activity relationship (SAR). While a detailed SAR study with a broad range of analogs for this compound is not publicly available, this guide will discuss the key structural features known to be important for the activity of this class of inhibitors.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway. The subsequent depletion of the intracellular NAD+ pool disrupts cellular redox reactions, energy metabolism, and NAD+-dependent signaling pathways, ultimately leading to cancer cell death.[1] When utilized as an ADC payload, this compound is internalized by target cancer cells, leading to the release of the active inhibitor and localized cytotoxicity.[1]
Quantitative Biological Activity
The inhibitory activity of this compound has been quantified through cellular cytotoxicity assays across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5 |
| CORL23 | - | 19 |
| NCI-H526 | c-Kit expressing | 2 |
| MDA-MB453 | HER2 expressing | 0.4 |
| NCI-N87 | HER2 expressing | 1 |
| Data sourced from multiple references.[1][2] |
Structure-Activity Relationship (SAR) Insights
The core structure of this class of inhibitors typically consists of three key components:
-
A Pyridine-like "Warhead": The pyridine (B92270) ring is a crucial pharmacophore that mimics the natural substrate, nicotinamide. The nitrogen atom of the pyridine is believed to be essential for the interaction with the NAMPT active site and may undergo ribophosphorylation by the enzyme.
-
A Central Linker: This part of the molecule positions the warhead and the tail group optimally within the enzyme's binding pocket.
-
A "Tail" Group: This portion of the molecule often extends into a more solvent-exposed region of the binding site, and modifications here can influence physicochemical properties and interactions with the enzyme.
In the original research leading to this compound (compound 4), a focused SAR exploration was performed in the tail region. It was found that various substituents are tolerated at this position. For instance, replacing an ethyl substituent with a more rigid, unsubstituted phenyl ring resulted in comparable cellular potency. This suggests that this region can be modified, for example, to attach linkers for ADC development without significantly compromising the inhibitory activity.
Experimental Protocols
Cellular Cytotoxicity Assay
The cellular potency of this compound is determined using a standard cytotoxicity assay. The following methodology is based on established protocols for evaluating NAMPT inhibitors.
1. Cell Culture:
-
Cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB453, and NCI-N87) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Seeding:
-
Cells are harvested and seeded into 96-well plates at a predetermined density to ensure they are in a logarithmic growth phase during the assay.
3. Compound Preparation:
-
A stock solution of this compound is prepared by dissolving it in dimethyl sulfoxide (B87167) (DMSO).
-
A dilution series is then prepared in the appropriate cell culture medium to achieve final concentrations, typically ranging from 0 to 1 µM.[1]
4. Treatment:
-
The existing culture medium is removed from the seeded cells and replaced with the medium containing the various concentrations of this compound.
5. Incubation:
-
The treated cells are incubated for 72 hours.[1]
6. Viability Assessment:
-
After the incubation period, cell viability is assessed using a colorimetric method, such as the MTT assay, or a luminescence-based assay, like CellTiter-Glo®.[1]
7. Data Analysis:
-
The absorbance or luminescence readings are recorded.
-
The data is normalized to the vehicle-treated control cells.
-
The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Visualizations
Signaling Pathway of NAMPT Inhibition
Caption: The NAMPT signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Cellular Cytotoxicity Assay
Caption: Workflow for determining the in vitro cytotoxicity of this compound.
References
In-Depth Technical Guide: Discovery and Development of Nampt-IN-10 TFA as a NAMPT Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nampt-IN-10 TFA is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway. Due to the high metabolic demands of cancer cells, they are particularly reliant on this pathway for survival, making NAMPT a compelling target for anticancer therapies. This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of this compound, including its mechanism of action, in vitro efficacy, and its application as a payload in Antibody-Drug Conjugates (ADCs). Detailed experimental methodologies and data are presented to support further research and development of this and similar compounds.
Introduction to NAMPT and Its Role in Cancer
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential coenzyme for numerous cellular processes, including energy metabolism, DNA repair, and cell signaling.[2][3] Cancer cells exhibit a heightened dependence on the NAMPT-mediated salvage pathway to meet their increased metabolic demands for rapid proliferation and survival.[1] This dependency makes NAMPT an attractive therapeutic target for the development of novel anticancer agents.[1][2]
Discovery of this compound
This compound, also identified as compound 4 in seminal literature, emerged from research efforts to discover novel and potent NAMPT inhibitors.[1] The design of this class of inhibitors was guided by X-ray co-crystal structures of NAMPT, which allowed for the optimization of compound potency and the identification of suitable points for linker attachment for the development of Antibody-Drug Conjugates (ADCs).[1]
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[1] This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[1] The subsequent depletion of the intracellular NAD+ pool disrupts cellular redox reactions, impairs energy metabolism, and interferes with NAD+-dependent signaling pathways, ultimately leading to cancer cell death.[1] When utilized as a payload in an ADC, this compound is internalized by target cancer cells, leading to the release of the active inhibitor and localized cytotoxicity.[1]
Figure 1: NAMPT Signaling Pathway and Inhibition by this compound.
Quantitative Data: In Vitro Cytotoxicity
The inhibitory activity of this compound has been quantified through cellular cytotoxicity assays across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.[1]
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5 |
| CORL23 | - | 19 |
| NCI-H526 | c-Kit expressing | 2 |
| MDA-MB453 | HER2 expressing | 0.4 |
| NCI-N87 | HER2 expressing | 1 |
Table 1: Cellular Cytotoxicity of this compound
Preclinical Development as an ADC Payload
Given the on-target toxicities observed with systemic administration of NAMPT inhibitors, this compound was investigated as a payload for Antibody-Drug Conjugates (ADCs) to improve its therapeutic index.[1][4]
In Vivo Efficacy of a this compound-based ADC
An anti-c-Kit ADC utilizing a derivative of this compound as the payload demonstrated target-dependent in vivo efficacy in a GIST-T1 xenograft model.[1] This highlights the potential of delivering NAMPT inhibitors in a targeted manner to enhance their anti-tumor activity while minimizing systemic exposure.[1]
Experimental Protocols
Cellular Cytotoxicity Assay
This protocol is based on established methods for evaluating NAMPT inhibitors.[1]
1. Cell Culture:
-
Culture cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB453, and NCI-N87) in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.[1]
2. Cell Seeding:
-
Harvest cells and seed into 96-well plates at a density that ensures logarithmic growth during the assay period.[1]
3. Compound Preparation:
-
Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Prepare a dilution series in the appropriate cell culture medium to achieve final concentrations typically ranging from 0 to 1 µM.[1]
4. Treatment:
-
Remove the culture medium from the seeded cells and replace it with the medium containing various concentrations of this compound.[1]
5. Incubation:
-
Incubate the treated cells for 72 hours.[1]
6. Viability Assessment:
-
After incubation, assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.[1]
7. Data Analysis:
-
Record absorbance or luminescence readings and normalize the data to vehicle-treated control cells.
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[1]
Figure 2: Experimental Workflow for Cellular Cytotoxicity Assay.
NAMPT Enzyme Inhibition Assay (General Protocol)
This protocol describes a general method for measuring NAMPT enzyme activity and screening for inhibitors.
1. Reagents and Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer
-
Nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) as substrates
-
NMNAT (Nicotinamide Mononucleotide Adenylyltransferase)
-
Alcohol Dehydrogenase (ADH)
-
Resorufin or similar fluorescent probe
-
96-well or 384-well plates
2. Assay Principle:
-
This is a coupled enzyme assay. NAMPT converts NAM and PRPP to NMN. NMN is then converted to NAD+ by NMNAT. The generated NAD+ is used by ADH to reduce a probe, resulting in a fluorescent signal proportional to NAMPT activity.
3. Procedure:
-
Prepare serial dilutions of this compound.
-
In a microplate, add the NAMPT enzyme to wells containing the assay buffer.
-
Add the diluted inhibitor or vehicle control to the respective wells and pre-incubate.
-
Initiate the reaction by adding the substrate mix (NAM and PRPP) and the coupling enzymes (NMNAT and ADH) along with the fluorescent probe.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths.
4. Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Efficacy Study (General Protocol)
This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of a NAMPT inhibitor.
1. Animal Model:
-
Use immunocompromised mice (e.g., nude or SCID mice).
-
Establish tumor xenografts by subcutaneously injecting a suspension of cancer cells (e.g., 1-10 x 10^6 cells) into the flank of each mouse.
2. Dosing and Administration:
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Prepare the dosing solution of the NAMPT inhibitor in a suitable vehicle.
-
Administer the inhibitor and vehicle control to the respective groups according to the determined dosing schedule (e.g., intraperitoneal or oral administration).
3. Monitoring:
-
Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Monitor the animals for any signs of toxicity.
4. Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Figure 3: General Workflow for an In Vivo Xenograft Efficacy Study.
Conclusion
This compound is a potent inhibitor of NAMPT with significant in vitro cytotoxic activity against a range of cancer cell lines. Its development as a payload for ADCs represents a promising strategy to enhance its therapeutic window by enabling targeted delivery to tumor cells, thereby potentially mitigating the systemic toxicities associated with this class of inhibitors. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader class of NAMPT inhibitors in oncology. Future studies should focus on detailed pharmacokinetic and pharmacodynamic characterization of this compound, both as a standalone agent and as an ADC payload, to fully elucidate its clinical potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A Novel NAMPT Inhibitor-Based Antibody-Drug Conjugate Payload Class for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
The Potential Therapeutic Applications of Targeting NAMPT with Nampt-IN-10 TFA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nicotinamide (B372718) phosphoribosyltransferase (NAMPT) has emerged as a critical therapeutic target in oncology due to its rate-limiting role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, with their heightened metabolic demands, are particularly dependent on this pathway for survival, making NAMPT an attractive target for therapeutic intervention. Nampt-IN-10 TFA, a potent and selective NAMPT inhibitor, has shown significant promise, particularly as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs). This technical guide provides an in-depth overview of the therapeutic potential of targeting NAMPT with this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.
Introduction to NAMPT and its Role in Cancer
Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme involved in a myriad of cellular processes, including redox reactions, DNA repair, and cell signaling.[1] The salvage pathway, which recycles nicotinamide to synthesize NAD+, is the primary source of this crucial molecule in mammalian cells. NAMPT is the rate-limiting enzyme in this pathway, catalyzing the conversion of nicotinamide to nicotinamide mononucleotide (NMN).[1][2]
Many tumors exhibit elevated NAMPT expression to meet their high energy demands and support rapid proliferation.[2][3] This dependency on the NAMPT-mediated salvage pathway creates a therapeutic window for the selective targeting of cancer cells. Inhibition of NAMPT leads to the depletion of intracellular NAD+ pools, triggering a metabolic crisis and ultimately leading to cancer cell death.[4][5]
This compound: A Potent NAMPT Inhibitor
This compound (also referred to as compound 4 in some literature) is a novel and potent inhibitor of NAMPT.[4][5] Its primary application in preclinical research has been as a cytotoxic payload for ADCs, a targeted therapy designed to deliver highly potent agents directly to cancer cells, thereby minimizing systemic toxicity.[4][5]
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT.[4][5] This inhibition blocks the synthesis of NMN from nicotinamide, leading to a rapid decline in intracellular NAD+ levels.[4][5] The depletion of NAD+ disrupts numerous cellular functions:
-
Energy Metabolism: NAD+ is a critical cofactor in glycolysis and oxidative phosphorylation. Its depletion leads to a reduction in ATP production, inducing an energy crisis within the cancer cell.
-
DNA Repair: NAD+ is a substrate for poly(ADP-ribose) polymerases (PARPs), enzymes crucial for DNA repair. Reduced NAD+ levels impair PARP activity, leading to the accumulation of DNA damage.
-
Signaling Pathways: NAD+-dependent enzymes like sirtuins, which regulate gene expression and other cellular processes, are inhibited.
The culmination of these effects is the induction of apoptosis, or programmed cell death, in cancer cells.[6] When delivered via an ADC, this compound is internalized by target cancer cells, leading to the localized release of the active inhibitor and targeted cytotoxicity.[4][5]
Mechanism of Action of this compound.
Quantitative Data
The in vitro potency of this compound has been evaluated across various cancer cell lines. When utilized as a payload in ADCs, the targeted delivery enhances its cytotoxic effects.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Target Antigen | IC50 (nM) | Reference |
| A2780 | - | 5 | [1][7] |
| CORL23 | - | 19 | [1][7] |
| NCI-H526 | c-Kit | 2 | [1] |
| MDA-MB-453 | HER2 | 0.4 | [1] |
| NCI-N87 | HER2 | 1 | [1] |
Table 2: In Vivo Efficacy of a c-Kit-Targeting ADC with a this compound Payload (ADC-4) in a GIST-T1 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Outcome | Reference |
| Vehicle | - | - | Tumor Growth | [8] |
| Non-binding Isotype Control ADC | 20 | Single Dose | Tumor Growth | [8] |
| ADC-4 | 20 | Single Dose | Tumor Stasis | [8] |
Experimental Protocols
NAMPT Enzymatic Activity Inhibition Assay (Fluorometric)
This assay determines the in vitro potency of this compound in inhibiting purified recombinant human NAMPT enzyme.[8]
Materials:
-
Recombinant Human NAMPT Enzyme
-
NAMPT Assay Buffer (containing NMNAT and alcohol dehydrogenase)
-
This compound
-
Substrates: Nicotinamide (NAM), 5-phosphoribosyl-1-pyrophosphate (PRPP), ATP
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. The final DMSO concentration should not exceed 1%.
-
Enzyme Preparation: Dilute the recombinant NAMPT enzyme to the desired concentration in NAMPT dilution buffer.
-
Assay Plate Setup: Add the diluted NAMPT enzyme to the wells of the microplate. Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate mix (NAM, PRPP, ATP) to all wells to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Signal Detection: Measure the fluorescence intensity at an excitation wavelength of ~340-360 nm and an emission wavelength of ~450-460 nm.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
Workflow for NAMPT Enzymatic Inhibition Assay.
Cellular NAD+ Level Measurement
This assay confirms the on-target effect of this compound by measuring the depletion of intracellular NAD+.[4][9][10]
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
NAD+/NADH quantification kit (commercially available) or LC-MS/MS system
-
96-well plate
-
Luminometer or LC-MS/MS instrument
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time (e.g., 24, 48, 72 hours).
-
Cell Lysis: After treatment, wash the cells with PBS and lyse them according to the quantification kit's protocol or standard procedures for LC-MS/MS analysis.
-
NAD+ Quantification:
-
Enzymatic Cycling Assay: Follow the manufacturer's instructions for the NAD+/NADH quantification kit. This typically involves a cycling reaction that generates a colorimetric or fluorescent signal proportional to the amount of NAD+.
-
LC-MS/MS: Use a validated liquid chromatography-tandem mass spectrometry method for the precise quantification of NAD+ and related metabolites.
-
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration or cell number. Compare the NAD+ levels in treated cells to those in vehicle-treated control cells.
Western Blot Analysis of Apoptosis Markers
This protocol assesses the induction of apoptosis by examining the cleavage of key apoptotic proteins.[6][11]
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels, transfer apparatus, PVDF membranes
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described above. Lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Xenograft Model for ADC Efficacy
This protocol evaluates the anti-tumor efficacy of an ADC carrying a this compound payload in a xenograft model.[2][12]
Materials:
-
Immunodeficient mice (e.g., nude or SCID)
-
Cancer cell line expressing the target antigen
-
ADC with this compound payload
-
Vehicle and isotype control ADC
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cancer cells into the flank of the mice.
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment groups.
-
Treatment Administration: Administer the ADC, vehicle, and isotype control ADC intravenously.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or if signs of toxicity are observed.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI).
Workflow for an In Vivo Xenograft Study.
Signaling Pathways in this compound-Induced Apoptosis
The inhibition of NAMPT by this compound triggers a cascade of events that ultimately leads to apoptosis, primarily through the intrinsic (mitochondrial) pathway.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 11. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Targeted Delivery of Cytotoxic NAMPT Inhibitors Using Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]
Nampt-IN-10 TFA: A Technical Guide to Its Selectivity and Potency
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Nampt-IN-10 TFA, a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). This document outlines the compound's mechanism of action, summarizes its potency against various cancer cell lines, provides detailed experimental protocols for its evaluation, and visualizes the key signaling pathways involved.
Introduction
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway for the biosynthesis of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production.[1] Due to their high metabolic demands, cancer cells are particularly reliant on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT a compelling target for anticancer therapies. This compound has been identified as a potent inhibitor of NAMPT and is under investigation as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1] This targeted delivery approach aims to concentrate the cytotoxic effects of the inhibitor at the tumor site, thereby minimizing systemic toxicity.
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway.[1] The subsequent depletion of the intracellular NAD+ pool disrupts a multitude of cellular processes that are dependent on this vital coenzyme.
The primary consequences of NAD+ depletion include:
-
Disruption of Redox Reactions: NAD+ is a fundamental component of cellular redox reactions, and its depletion impairs metabolic processes such as glycolysis.
-
Impaired Energy Metabolism: The reduction in NAD+ levels leads to decreased ATP production, resulting in an energy crisis within the cell.
-
Inhibition of NAD+-Dependent Enzymes: The function of key enzyme families, including poly(ADP-ribose) polymerases (PARPs) and sirtuins (SIRTs), is compromised. PARPs are crucial for DNA repair, and sirtuins are involved in a wide range of cellular processes, including gene silencing and metabolic regulation.
Ultimately, the multifaceted disruption of cellular function caused by NAD+ depletion leads to cancer cell death.
Data Presentation: Potency of this compound
The cellular potency of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce cell viability by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Carcinoma | 5 |
| CORL23 | Lung Carcinoma | 19 |
| NCI-H526 | Lung Carcinoma | 2 |
| MDA-MB-453 | Breast Carcinoma | 0.4 |
| NCI-N87 | Gastric Carcinoma | 1 |
Selectivity Profile
While specific kinase selectivity profiling data for this compound is not extensively available in the public domain, the selectivity of NAMPT inhibitors is a critical aspect of their therapeutic potential. For instance, the well-characterized NAMPT inhibitor FK866 has been shown to be highly selective, with minimal activity against a large panel of human kinases at physiologically relevant concentrations. This high degree of selectivity is crucial for minimizing off-target effects and associated toxicities. A comprehensive evaluation of this compound would necessitate similar broad-panel screening to confirm its specificity for NAMPT.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the potency and mechanism of action of this compound.
Cellular Cytotoxicity Assay
Objective: To determine the IC50 value of this compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB-453, NCI-N87)
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Plate reader
Procedure:
-
Cell Culture: Maintain cancer cell lines in their respective recommended culture media in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a predetermined density to ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in cell culture medium to achieve the desired final concentrations (typically ranging from picomolar to micromolar).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubation: Incubate the treated cells for a specified period, typically 72 hours.
-
Viability Assessment: Add the chosen cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the luminescence or fluorescence signal using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve. Calculate the IC50 value using a suitable software package with a four-parameter logistic model.
NAMPT Enzymatic Assay
Objective: To confirm the direct inhibitory activity of this compound on the NAMPT enzyme.
Materials:
-
Recombinant human NAMPT enzyme
-
Nicotinamide (NAM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
ATP
-
Nicotinamide mononucleotide adenylyltransferase (NMNAT)
-
Assay buffer (e.g., Tris-HCl, pH 7.5, containing MgCl2 and DTT)
-
This compound
-
96-well assay plates
-
Plate reader capable of measuring NAD+ or a coupled product
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, recombinant NAMPT enzyme, and the serially diluted this compound or vehicle control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrates (NAM, PRPP, and ATP).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Detection: The product of the NAMPT reaction, NMN, can be detected directly or, more commonly, through a coupled enzymatic reaction where NMN is converted to NAD+, and the NAD+ is then used in a reaction that produces a detectable signal (e.g., fluorescence or color change).
-
Data Acquisition: Measure the signal using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
Objective: To verify the target engagement of this compound with NAMPT in a cellular context.
Materials:
-
Cultured cells
-
This compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Antibody specific for NAMPT
-
Secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a specified time.
-
Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
-
Western Blotting: Collect the supernatant and analyze the levels of soluble NAMPT by Western blotting using a specific primary antibody against NAMPT.
-
Data Analysis: Quantify the band intensities. Ligand binding stabilizes the target protein, resulting in less precipitation at elevated temperatures. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
References
Methodological & Application
Application Notes and Protocols: Determining the Cytotoxicity of Nampt-IN-10 TFA in A2780 Ovarian Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the cytotoxic effects of Nampt-IN-10 TFA, a potent inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), on the A2780 human ovarian cancer cell line. The described methodology is crucial for evaluating the anti-cancer potential of this compound and understanding its mechanism of action.
Introduction
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is an essential coenzyme for a multitude of cellular processes, including energy metabolism, DNA repair, and redox reactions.[3] Cancer cells, with their high metabolic demands, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival.[1] This dependency makes NAMPT a compelling therapeutic target in oncology.[1][4] this compound has been identified as a potent and selective inhibitor of NAMPT, demonstrating cytotoxic effects across various cancer cell lines.[1][5] This document outlines a comprehensive protocol for quantifying the cytotoxicity of this compound in A2780 cells.
Quantitative Data Summary
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the biological process by 50%. The IC50 values for this compound have been determined in several cancer cell lines.
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5 [1][5][6][7] |
| CORL23 | - | 19[1][5][6] |
| NCI-H526 | c-Kit expressing | 2[1][5][7] |
| MDA-MB453 | HER2 expressing | 0.4[1][5][7] |
| NCI-N87 | HER2 expressing | 1[1][5][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the experimental workflow for the cytotoxicity assay.
Caption: Mechanism of this compound action.
Caption: Step-by-step cytotoxicity assay workflow.
Experimental Protocols
Materials and Reagents
-
A2780 human ovarian cancer cell line
-
This compound (dissolved in DMSO to create a stock solution)[1]
-
Appropriate cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Phosphate-Buffered Saline (PBS)
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Cell Culture
-
Culture A2780 cells in the appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin.[1]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.[1]
-
Passage the cells regularly to ensure they remain in the logarithmic growth phase.
Cytotoxicity Assay Protocol
-
Cell Seeding:
-
Harvest A2780 cells that are in their logarithmic growth phase.
-
Count the cells and determine the appropriate seeding density to ensure logarithmic growth throughout the 72-hour assay period. A typical seeding density is between 5,000 and 10,000 cells per well in a 96-well plate.[3]
-
Seed the cells in a 96-well plate and allow them to attach overnight in the incubator.[3][8]
-
-
Compound Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO.[1]
-
Perform a serial dilution of the stock solution in the cell culture medium to achieve the desired final concentrations for treatment. A typical concentration range is 0 to 1 µM.[1][5] Include a vehicle control containing the same concentration of DMSO as the highest drug concentration.[8]
-
-
Cell Treatment:
-
Carefully remove the culture medium from the wells of the 96-well plate containing the attached A2780 cells.
-
Add 100 µL of the prepared media containing the various concentrations of this compound or the vehicle control to the respective wells.[1]
-
-
Incubation:
-
Assessment of Cell Viability:
-
After the incubation period, assess cell viability using a standard method such as the MTT assay or a luminescence-based assay like CellTiter-Glo®.[1]
-
For MTT Assay:
-
Add MTT reagent to each well and incubate for a specified time (typically 2-4 hours) to allow for the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a dedicated solubilizing agent).
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
For CellTiter-Glo® Assay:
-
Follow the manufacturer's instructions to lyse the cells and measure the luminescent signal, which is proportional to the amount of ATP and thus an indicator of cell viability.[8]
-
-
-
Data Analysis:
-
Normalize the absorbance or luminescence readings of the treated wells to the vehicle-treated control cells, which represent 100% viability.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis to determine the IC50 value.
-
Conclusion
This protocol provides a robust framework for determining the cytotoxic activity of this compound against A2780 ovarian cancer cells. The inhibition of NAMPT by this compound leads to a depletion of intracellular NAD+, disrupting critical cellular functions and ultimately causing cell death.[1] The accurate determination of the IC50 value is a critical step in the preclinical evaluation of this promising anti-cancer agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemistry-led investigations into the mode of action of NAMPT activators, resulting in the discovery of non-pyridyl class NAMPT activators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of Nampt-IN-10 TFA Stock Solution in DMSO
These guidelines are intended for researchers, scientists, and drug development professionals for the dissolution and preparation of Nampt-IN-10 TFA stock solutions in Dimethyl Sulfoxide (DMSO).
This compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] Due to the reliance of cancer cells on this pathway for their high metabolic activity, NAMPT has become a significant target in oncology research.[1] this compound has demonstrated cellular efficacy against various cancer cell lines and is also utilized as a non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[2][3] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results.
Quantitative Data Summary
For consistent experimental outcomes, it is essential to begin with accurately prepared materials. The following tables summarize the key physicochemical properties of this compound and its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C29H29F4N5O4[2][4][5] |
| Molecular Weight | 587.57 g/mol [4] |
| CAS Number | 2567724-20-1[3][4] |
| Appearance | White to off-white solid powder[4] |
Table 2: Solubility Profile
| Solvent | Solubility |
| DMSO | ~100 mg/mL[4][6] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound using DMSO as the solvent.
Materials:
-
This compound powder
-
Anhydrous/high-purity Dimethyl Sulfoxide (DMSO), cell culture grade[7]
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Safety Precautions:
-
Work in a chemical fume hood or a ventilated enclosure.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.
Procedure:
-
Pre-handling of Vial: Before opening, centrifuge the vial of this compound powder briefly to ensure all the powder is at the bottom, as it can become dispersed during shipping.[2]
-
Weighing the Compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound. For a 10 mM stock solution, the required mass is calculated as follows:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
To prepare 1 mL of a 10 mM solution:
-
Mass (mg) = 0.010 mol/L x 0.001 L x 587.57 g/mol x 1000 mg/g = 5.88 mg
-
-
-
-
Dissolution in DMSO:
-
Add the calculated volume of high-purity DMSO to the microcentrifuge tube containing the weighed this compound. To prepare 1 mL of solution, add 1 mL of DMSO.
-
Cap the tube securely and vortex the solution thoroughly for 1-2 minutes to facilitate dissolution.[7]
-
-
Assisted Dissolution (if necessary):
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[2][7]
-
For long-term storage (up to 6 months), store the aliquots at -80°C.[4]
-
For short-term storage (up to 1 month), aliquots can be stored at -20°C.[4]
-
Application Notes for Cell-Based Assays
-
Solvent Purity: The use of fresh, anhydrous DMSO is highly recommended, as absorbed moisture can significantly impact the solubility of the compound.[6]
-
Vehicle Control: In all experiments, it is crucial to include a vehicle control group treated with the same final concentration of DMSO as the experimental groups. This accounts for any potential effects of the solvent on the cells.[2]
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically not exceed 0.1% to prevent solvent-induced cytotoxicity.[2] If a higher concentration is necessary, its effect on cell viability must be evaluated in preliminary experiments.
-
Serial Dilutions: Prepare working solutions by making serial dilutions of the high-concentration stock solution in the appropriate cell culture medium.[1] A typical concentration range for evaluating this compound in cytotoxicity assays is 0-1 µM.[1][3]
Visualizations
NAMPT Signaling Pathway and Inhibition
The diagram below illustrates the NAMPT-mediated NAD+ salvage pathway and the mechanism of action for this compound. The inhibitor blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to a depletion of NAD+ and subsequent disruption of cellular metabolism and energy production, ultimately causing cell death.[1]
Caption: Inhibition of the NAMPT pathway by this compound.
Experimental Workflow for Stock Solution Preparation
This workflow diagram provides a visual summary of the key steps involved in preparing the this compound stock solution and its subsequent use in creating working solutions for cellular assays.
Caption: Workflow for this compound stock solution preparation.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 5. shop.bio-connect.nl [shop.bio-connect.nl]
- 6. This compound | NAMPT抑制剂 | MCE [medchemexpress.cn]
- 7. benchchem.com [benchchem.com]
Nampt-IN-10 TFA: Application Notes and Protocols for In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Nampt-IN-10 TFA, a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), in in vitro cell culture experiments. The protocols and data presented are intended to assist in the design and execution of studies investigating the biological effects of this compound.
Introduction
This compound is a powerful inhibitor of the NAMPT enzyme, which plays a critical role in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is an essential cofactor for cellular metabolism and energy production. Cancer cells, with their high metabolic demands, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for their survival.[1] This dependency makes NAMPT a compelling target for anticancer therapies. This compound has been developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs), a targeted therapeutic approach designed to deliver highly potent cytotoxic agents directly to cancer cells while minimizing systemic toxicity.[1]
Mechanism of Action
This compound exerts its cytotoxic effects by directly inhibiting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a crucial step in the NAD+ salvage pathway. The resulting depletion of the intracellular NAD+ pool disrupts cellular redox reactions, energy metabolism, and NAD+-dependent signaling pathways, ultimately leading to cancer cell death.[1]
Caption: Mechanism of action of this compound.
Quantitative Data: In Vitro Cytotoxicity
The inhibitory activity of this compound has been evaluated across various cancer cell lines, demonstrating potent cytotoxic effects. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5[1][2][3] |
| CORL23 | - | 19[1][2][3] |
| NCI-H526 | c-Kit expressing | 2[1][2] |
| MDA-MB-453 | HER2 expressing | 0.4[1][2] |
| NCI-N87 | HER2 expressing | 1[1][2] |
Experimental Protocols
Cellular Cytotoxicity Assay
This protocol outlines a standard method to determine the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB-453, NCI-N87)[1]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Antibiotics (e.g., Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)[1]
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)[1]
Procedure:
-
Cell Culture: Maintain cancer cell lines in their appropriate culture medium supplemented with FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density that ensures logarithmic growth throughout the assay period. The optimal seeding density should be determined for each cell line.
-
Compound Preparation:
-
Treatment:
-
After allowing the cells to adhere overnight, carefully remove the culture medium.
-
Replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).[1]
-
-
Incubation: Incubate the treated cells for 72 hours.[1][2][4]
-
Viability Assessment:
-
After the incubation period, assess cell viability using a suitable method.
-
For an MTT assay, add MTT solution to each well and incubate for 2-4 hours. Then, solubilize the formazan (B1609692) crystals with a solubilization buffer and read the absorbance.
-
For a CellTiter-Glo® assay, follow the manufacturer's instructions to measure luminescence, which is proportional to the amount of ATP and thus indicative of cell viability.[1]
-
-
Data Analysis:
-
Normalize the absorbance or luminescence readings to the vehicle-treated control cells.
-
Plot the normalized values against the logarithm of the drug concentration and fit a dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for a cytotoxicity assay.
Solubility and Stock Solution Preparation
-
Solubility: this compound is soluble in DMSO at approximately 100 mg/mL.[4]
-
Stock Solution Preparation: To prepare a stock solution, dissolve this compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, dissolve 5.88 mg of this compound (Molecular Weight: 587.57 g/mol ) in 1 mL of DMSO.
-
Storage: Store the stock solution at -20°C or -80°C. Aliquot the stock solution to avoid repeated freeze-thaw cycles.[3] For short-term use (within one week), aliquots can be stored at 4°C.[3]
-
Important Considerations: When preparing working dilutions in aqueous-based culture medium, ensure that the final concentration of DMSO does not exceed a level that would affect cell viability (typically ≤ 0.1%).[3] If higher concentrations are necessary, a vehicle control with the corresponding DMSO concentration must be included in the experiment.
Safety Precautions
This compound is a potent cytotoxic agent. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All handling should be performed in a designated area, such as a chemical fume hood. Dispose of waste according to institutional guidelines for cytotoxic compounds.
References
Application Notes and Protocols: A Step-by-Step Guide for Using Nampt-IN-10 TFA in a 96-Well Plate Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nampt-IN-10 TFA is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] NAD+ is a critical coenzyme for cellular metabolism and energy production, and its depletion can disrupt cellular redox reactions and energy-dependent pathways, ultimately leading to cell death.[1] Cancer cells, with their high metabolic demands, are particularly dependent on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT an attractive target for anticancer therapies.[1] this compound has demonstrated cytotoxic effects across various cancer cell lines and is also explored as a payload for Antibody-Drug Conjugates (ADCs).[1][3][4]
This document provides a detailed protocol for utilizing this compound in a standard 96-well plate assay to assess its cytotoxic effects on cancer cell lines.
Data Presentation
The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce a biological process by 50%. The following table summarizes the reported IC50 values of this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5 |
| CORL23 | - | 19 |
| NCI-H526 | c-Kit expressing | 2 |
| MDA-MB-453 | HER2 expressing | 0.4 |
| NCI-N87 | HER2 expressing | 1 |
Data sourced from multiple references.[1][3][4]
Signaling Pathway
This compound exerts its cytotoxic effects by inhibiting the NAMPT enzyme, which is a key component of the NAD+ salvage pathway. This pathway recycles nicotinamide back into NAD+, a crucial molecule for various cellular processes. Inhibition of NAMPT leads to a depletion of the intracellular NAD+ pool, which in turn affects energy metabolism, redox homeostasis, and the activity of NAD+-dependent enzymes, ultimately triggering cell death.
Experimental Protocols
This section provides a detailed methodology for conducting a 96-well plate cytotoxicity assay to evaluate the efficacy of this compound.
Materials and Reagents
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Selected cancer cell line(s) (e.g., A2780, CORL23, NCI-H526, MDA-MB-453, NCI-N87)[1][3][4]
-
Appropriate cell culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Sterile 96-well flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Humidified incubator (37°C, 5% CO2)
-
Plate reader (absorbance or luminescence)
Stock Solution Preparation
-
This compound Stock (10 mM): Dissolve the required amount of this compound powder in DMSO to create a 10 mM stock solution.[1] For example, for a compound with a molecular weight of 587.57 g/mol , dissolve 5.88 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
Experimental Workflow
The following diagram illustrates the key steps of the 96-well plate assay.
References
Application of Nampt-IN-10 TFA in HER2-Expressing Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-10 TFA is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] Cancer cells, particularly those with high metabolic demands such as HER2-expressing cancers, are heavily reliant on this pathway for NAD+ regeneration to fuel their rapid proliferation and survival.[2][3] Inhibition of NAMPT by this compound leads to a significant depletion of intracellular NAD+, triggering metabolic collapse, disruption of NAD+-dependent signaling pathways, and ultimately, apoptotic cell death.[4] This document provides detailed application notes and experimental protocols for the use of this compound in HER2-expressing cancer cell lines.
Mechanism of Action
This compound exerts its cytotoxic effects by binding to and inhibiting the enzymatic activity of NAMPT. This blockade prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical precursor for NAD+ synthesis.[4] The resulting NAD+ depletion has pleiotropic effects on cancer cells, including:
-
Metabolic Crisis: NAD+ is an essential cofactor for numerous metabolic enzymes. Its depletion disrupts glycolysis and oxidative phosphorylation, leading to a severe energy crisis.[5]
-
Inhibition of NAD+-Dependent Enzymes: Key enzymes involved in DNA repair (e.g., PARPs) and epigenetic regulation (e.g., sirtuins) require NAD+ for their activity. NAMPT inhibition indirectly impairs these crucial cellular functions.[6]
-
Induction of Apoptosis: The culmination of metabolic stress and impaired cellular signaling pathways triggers programmed cell death (apoptosis).[7]
In the context of HER2-expressing cancer cells, inhibition of NAMPT is expected to synergize with the inherent metabolic stress induced by the hyperactive HER2 signaling pathway, leading to enhanced cytotoxicity. While direct effects on HER2 phosphorylation have not been extensively documented for this compound, the downstream signaling cascades of HER2, such as the PI3K/AKT and MAPK/ERK pathways, are known to be influenced by cellular metabolic status and can be indirectly affected by NAMPT inhibition.[3][6]
Data Presentation
In Vitro Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, including those with HER2 expression.
| Cell Line | Cancer Type | HER2 Expression | IC50 (nM) | Citation(s) |
| MDA-MB-453 | Breast Cancer | High | 0.4 | [4][8][9] |
| NCI-N87 | Gastric Cancer | High | 1 | [4][8][9] |
| A2780 | Ovarian Cancer | Not specified | 5 | [4][8] |
| CORL23 | Lung Cancer | Not specified | 19 | [4][8] |
| NCI-H526 | Lung Cancer | c-Kit expressing | 2 | [4][8][9] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Frontiers | Review of various NAMPT inhibitors for the treatment of cancer [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, Leads to Altered Carbohydrate Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols for Assessing Cell Viability Following Nampt-IN-10 TFA Treatment using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nampt-IN-10 TFA is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, leading to disruption of cellular redox reactions, energy metabolism, and ultimately, cell death, particularly in cancer cells that are highly dependent on this pathway.[1] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases. This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on cancer cell lines using the MTT assay.
Mechanism of Action of this compound and its Implication for the MTT Assay
This compound inhibits the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in NAD+ biosynthesis.[1] The resulting depletion of NAD+, a crucial cofactor for NAD(P)H-dependent oxidoreductases, can directly impact the reduction of the MTT tetrazolium salt to formazan (B1609692), the principle of the MTT assay.[2] Therefore, it is crucial to consider that a decrease in MTT signal may reflect both direct cytotoxicity and a reduction in the metabolic activity required for the assay itself. Careful interpretation of the results and potentially the use of orthogonal viability assays are recommended.
Experimental Protocols
I. Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB453, NCI-N87)[1][3]
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution prepared in DMSO (e.g., 10 mM) and stored at -20°C.
-
MTT Reagent: 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store protected from light at 4°C.
-
Solubilization Solution: Dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
96-well flat-bottom microplates: Sterile, tissue culture treated.
-
Microplate reader: Capable of measuring absorbance at 570 nm.
II. Cell Seeding
-
Culture cells in appropriate medium in a humidified incubator at 37°C with 5% CO2.[1]
-
Harvest cells in their logarithmic growth phase using Trypsin-EDTA.
-
Resuspend the cells in fresh culture medium and perform a cell count (e.g., using a hemocytometer or an automated cell counter).
-
Seed the cells into a 96-well plate at a predetermined density to ensure they are in the exponential growth phase at the end of the treatment period. The optimal seeding density should be determined empirically for each cell line. A typical density might range from 5,000 to 10,000 cells per well in a final volume of 100 µL.
-
Incubate the plates overnight to allow for cell attachment.
III. This compound Treatment
-
Prepare a dilution series of this compound in culture medium from the stock solution. A typical concentration range for this compound is 0 to 1 µM.[1][3]
-
Carefully remove the medium from the wells of the 96-well plate containing the attached cells.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the treated cells for a predetermined period, typically 72 hours, in a humidified incubator at 37°C with 5% CO2.[1][3]
IV. MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]
-
Incubate the plate for 2-4 hours at 37°C in a humidified atmosphere. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[2]
-
After the MTT incubation, carefully remove the medium from each well. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of more than 650 nm can be used to subtract background absorbance.[2]
V. Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle-treated control cells using the following formula:
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
From the dose-response curve, determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation
The quantitative data from the MTT assay should be summarized in a clear and structured table for easy comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.254 | 0.087 | 100 |
| 0.1 | 1.198 | 0.075 | 95.5 |
| 1 | 1.053 | 0.063 | 84.0 |
| 10 | 0.752 | 0.051 | 59.9 |
| 100 | 0.313 | 0.032 | 25.0 |
| 1000 | 0.125 | 0.015 | 10.0 |
Table 2: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (nM) |
| A2780 | 5 |
| CORL23 | 19 |
| NCI-H526 | 2 |
| MDA-MB453 | 0.4 |
| NCI-N87 | 1 |
| Note: The IC50 values presented are examples based on published data and may vary depending on experimental conditions.[3][5] |
Mandatory Visualizations
Caption: NAMPT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the MTT assay.
Caption: Logical flow of data analysis for determining IC50 values.
References
Application Notes and Protocols: Determining Optimal Incubation Time for Nampt-IN-10 TFA-Induced Cytotoxicity in NCI-H526 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nampt-IN-10 TFA is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway.[1] Cancer cells, with their high metabolic demands, are particularly dependent on this pathway for survival, making NAMPT a compelling therapeutic target.[1][2] The NCI-H526 cell line, derived from a small cell lung carcinoma (SCLC), is a widely used model for studying this aggressive cancer and for evaluating the efficacy of novel therapeutic agents.[3][4] Determining the optimal incubation time for this compound is critical for accurately assessing its cytotoxic effects, as the depletion of intracellular NAD+ pools and subsequent metabolic crisis occur over time.[1][5] These notes provide the available data and detailed protocols for establishing the optimal incubation period for this compound in NCI-H526 cells.
Data Presentation
Published studies have quantified the cytotoxic activity of this compound against a panel of cancer cell lines, including NCI-H526. The half-maximal inhibitory concentration (IC50) was determined following a specific incubation period.
Table 1: Published Cytotoxicity Data for this compound
| Cell Line | Description | Incubation Time (hours) | IC50 (nM) |
|---|---|---|---|
| NCI-H526 | Small Cell Lung Carcinoma (c-Kit expressing) | 72 | 2 [1][6][7] |
| A2780 | Ovarian Carcinoma | 72 | 5[1][6][7] |
| CORL23 | Large Cell Lung Carcinoma | 72 | 19[1][6][7] |
| MDA-MB-453 | Breast Carcinoma (HER2 expressing) | 72 | 0.4[1][6] |
| NCI-N87 | Gastric Carcinoma (HER2 expressing) | 72 | 1[1][6] |
Signaling Pathway and Mechanism of Action
This compound exerts its cytotoxic effect by inhibiting the NAMPT enzyme. This action blocks the conversion of nicotinamide (Nam) to nicotinamide mononucleotide (NMN), a critical precursor in the NAD+ salvage pathway.[1] The resulting depletion of the intracellular NAD+ pool disrupts essential cellular processes, including energy metabolism (glycolysis), redox reactions, and DNA repair, ultimately leading to a metabolic crisis and apoptotic cell death.[1][2][5]
Caption: Inhibition of the NAMPT pathway by this compound.
Experimental Protocols
While a 72-hour incubation has been successfully used, the optimal time can vary based on experimental conditions and the doubling time of the NCI-H526 cells. A time-course experiment is the definitive method to determine the ideal endpoint.
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
Objective: To identify the incubation time that yields the most robust and reproducible cytotoxic response for this compound in NCI-H526 cells.
Materials:
-
NCI-H526 cell line (ATCC® CRL-5811™)
-
Complete growth medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS).
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
96-well white, clear-bottom tissue culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Humidified incubator (37°C, 5% CO₂)
-
Luminometer or microplate reader
Methodology:
-
Cell Culture:
-
Compound Preparation:
-
Cell Seeding:
-
Determine cell concentration and viability using a hemocytometer and trypan blue.
-
Seed 5,000-10,000 cells per well in 50 µL of complete medium into four separate 96-well plates (one for each time point: 24, 48, 72, and 96 hours).
-
-
Treatment:
-
Add 50 µL of the prepared this compound working solutions to the appropriate wells.
-
Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).
-
-
Incubation:
-
Incubate the plates at 37°C with 5% CO₂.
-
-
Cytotoxicity Assessment:
-
At each time point (24, 48, 72, and 96 hours), remove one plate from the incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture medium).[2]
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot dose-response curves for each incubation time point.
-
The optimal incubation time is typically the earliest point at which a stable and potent IC50 value is achieved, indicating a maximal cytotoxic effect. For NAMPT inhibitors, effects are often most pronounced between 72 and 96 hours.[5][9]
-
Caption: Workflow for determining optimal incubation time.
Protocol 2: Standard 72-Hour Cytotoxicity Assay
Objective: To measure the cytotoxicity of this compound in NCI-H526 cells using a standardized 72-hour incubation period based on existing literature.[1][6][7]
Materials:
-
Same as Protocol 1, but only one 96-well plate is required.
Methodology:
-
Cell Culture and Compound Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Cell Seeding:
-
Seed 5,000-10,000 NCI-H526 cells per well in 50 µL of complete medium into a 96-well plate.
-
-
Treatment:
-
Add 50 µL of the prepared this compound working solutions or control solutions to the appropriate wells.
-
-
Incubation:
-
Cytotoxicity Assessment:
-
After 72 hours, perform the cell viability assay (e.g., CellTiter-Glo®) as described in step 6 of Protocol 1.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and calculate the IC50 value using non-linear regression analysis.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. NCI-H526/H522 Xenograft Model - Altogen Labs [altogenlabs.com]
- 4. NCI-H526 Cells [cytion.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cytion.com [cytion.com]
- 9. Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Formulation of Nampt-IN-10 TFA: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the in vivo formulation of Nampt-IN-10 TFA using a co-solvent system of PEG300 and Tween-80. This guide is intended to facilitate preclinical studies by providing a reproducible method for administering this potent Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitor.
Introduction to this compound
This compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] NAD+ is a critical coenzyme for cellular metabolism and energy production.[2][3] Due to their high metabolic demands, cancer cells are particularly reliant on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT a compelling target for anticancer therapies.[1][4] this compound has been developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[5][6]
By inhibiting NAMPT, this compound blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to the depletion of the intracellular NAD+ pool.[1] This disruption of cellular redox reactions, energy metabolism, and NAD+-dependent signaling pathways ultimately results in cancer cell death.[1]
Physicochemical Properties and Solubility
This compound is a white to off-white solid powder with a molecular weight of 587.57 g/mol .[5] It is poorly soluble in aqueous solutions, necessitating the use of co-solvents for in vivo administration. The compound is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility of approximately 100 mg/mL.[5] For in vivo studies, a common and effective formulation utilizes a mixture of DMSO, PEG300, Tween-80, and saline to achieve a clear, injectable solution.[5][7]
Data Presentation: In Vivo Formulation and Cellular Potency
The following tables summarize the recommended in vivo formulation for this compound and its reported cellular potency in various cancer cell lines.
Table 1: Recommended In Vivo Formulation for this compound
| Component | Percentage (v/v) | Purpose |
| DMSO | 10% | Primary solvent for initial drug dissolution |
| PEG300 | 40% | Co-solvent to enhance solubility |
| Tween-80 | 5% | Surfactant to improve stability and prevent precipitation |
| Saline (0.9% NaCl) | 45% | Vehicle to achieve desired final concentration and isotonicity |
| This formulation has been shown to achieve a solubility of at least 2.5 mg/mL for this compound, resulting in a clear solution suitable for injection.[5][7] |
Table 2: Cellular Potency (IC50) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| A2780 | Ovarian Cancer | 5 |
| CORL23 | Lung Cancer | 19 |
| NCI-H526 | Small Cell Lung Cancer | 2 |
| MDA-MB-453 | Breast Cancer | 0.4 |
| NCI-N87 | Gastric Cancer | 1 |
| Data sourced from InvivoChem and MedChemExpress.[5][6] The cells were treated with this compound for 72 hours.[1] |
Experimental Protocols
This section provides detailed protocols for the preparation of the in vivo formulation of this compound.
Protocol 1: Preparation of a 1 mL Working Solution of this compound (2.5 mg/mL)
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300 (Polyethylene Glycol 300), sterile
-
Tween-80 (Polysorbate 80), sterile
-
Saline (0.9% Sodium Chloride), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Weigh the required amount of this compound powder.
-
Dissolve it in the appropriate volume of DMSO to achieve a final concentration of 25 mg/mL.
-
Ensure the powder is completely dissolved by vortexing. This will be your clear stock solution.
-
-
In a sterile 1.5 mL microcentrifuge tube, add the components in the following order, mixing thoroughly after each addition: a. Add 400 µL of PEG300 to the tube. b. Add 100 µL of the 25 mg/mL this compound in DMSO stock solution to the PEG300 and mix well by vortexing. c. Add 50 µL of Tween-80 to the solution and mix thoroughly by vortexing. d. Add 450 µL of sterile saline to bring the total volume to 1 mL and mix until a clear, homogenous solution is formed.
-
Visually inspect the final solution for any precipitation or cloudiness. The solution should be clear.
-
The final concentration of this compound in this formulation will be 2.5 mg/mL. The final vehicle composition will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
Protocol 2: General Guidelines for In Vivo Administration
-
Animal Models: This formulation is suitable for administration in common laboratory animal models such as mice and rats.
-
Route of Administration: The prepared formulation can be administered via various routes, including intravenous (IV), intraperitoneal (IP), or oral gavage. The choice of administration route will depend on the specific experimental design.
-
Dosage Calculation: The volume of the formulation to be administered should be calculated based on the desired dosage (in mg/kg) and the body weight of the animal. An example calculation is provided in the visualization section.
-
Aseptic Technique: Always use sterile materials and aseptic techniques during preparation and administration to prevent infection.
-
Stability: It is recommended to prepare the formulation fresh on the day of use. If short-term storage is necessary, store at 4°C and protect from light. Visually inspect for any signs of precipitation before administration.
Mandatory Visualizations
Signaling Pathway of NAMPT Inhibition
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Formulation
Caption: Step-by-step workflow for in vivo formulation preparation.
Logical Relationship for Dosage Calculation
Caption: Formula for calculating the injection volume.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 4. dovepress.com [dovepress.com]
- 5. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for Nampt-IN-10 TFA in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nampt-IN-10 TFA is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] Cancer cells, due to their high metabolic rate, are particularly dependent on the NAMPT-mediated pathway for NAD+ regeneration, making NAMPT a compelling target for anticancer therapies.[1] this compound has been developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs), a targeted therapeutic approach designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[1][2]
These application notes provide a comprehensive guide to utilizing this compound as a payload in ADC development, including detailed protocols for conjugation, in vitro evaluation, and in vivo efficacy studies.
Mechanism of Action
As an ADC payload, this compound is directed to tumor cells expressing a specific target antigen. Upon antibody binding and internalization, the ADC is trafficked to the lysosome where the linker is cleaved, releasing the active this compound molecule into the cytoplasm.[1][3] The released payload then potently inhibits the NAMPT enzyme.[1] This enzymatic blockade prevents the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[1] The resulting depletion of the intracellular NAD+ pool disrupts essential cellular processes that are dependent on this coenzyme, including:
-
Energy Metabolism: NAD+ is a crucial cofactor for enzymes in glycolysis and the tricarboxylic acid (TCA) cycle. Its depletion leads to a rapid decrease in ATP production.[4][5]
-
DNA Repair: NAD+ is a substrate for Poly (ADP-ribose) polymerases (PARPs), enzymes critical for DNA damage repair.[2][6]
-
Signaling Pathways: The activity of NAD+-dependent enzymes like sirtuins, which regulate gene expression and cellular stress responses, is compromised.[6][7]
This multi-faceted disruption of cellular homeostasis ultimately leads to cancer cell death.[1][4]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound Payload
| Cell Line | Cancer Type | Target Expression | IC50 (nM) | Reference(s) |
| A2780 | Ovarian | c-Kit | 5 | [8] |
| CORL23 | Lung | c-Kit | 19 | [8] |
| NCI-H526 | Small Cell Lung | c-Kit | 2 | [8] |
| MDA-MB-453 | Breast | HER2 | 0.4 | [8] |
| NCI-N87 | Gastric | HER2 | 1 | [8] |
Table 2: Preclinical In Vivo Efficacy of NAMPT Inhibitor ADCs
| ADC Target | Xenograft Model | Dosing Schedule | Outcome | Reference(s) |
| c-Kit | GIST-T1 | Single 20 mg/kg | Tumor Stasis | [9] |
| B7H3 | THP-1 (AML) | 5 mg/kg, i.v., Q7Dx3 | Complete Response (6/7 mice) | [2] |
| CD30 | L540cy (Hodgkin Lymphoma) | Single 3 mg/kg | Complete Tumor Regression |
Experimental Protocols
Protocol 1: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody
This protocol describes a general method for conjugating a maleimide-functionalized this compound linker-payload to a monoclonal antibody via reduction of interchain disulfide bonds.
1. Antibody Reduction: a. Prepare the monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4). b. Add a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), at a molar ratio of 2.5:1 (TCEP:antibody). c. Incubate the reaction at 37°C for 1-2 hours. d. Remove the excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with PBS containing 1 mM DTPA.
2. Conjugation Reaction: a. Immediately after desalting, adjust the pH of the reduced antibody solution to 7.0-7.5. b. Prepare the maleimide-functionalized this compound linker-payload by dissolving it in an appropriate organic solvent like DMSO. c. Add the linker-payload solution to the reduced antibody at a molar ratio of approximately 5:1 (payload:antibody). d. Incubate the reaction at 4°C for 1-4 hours with gentle mixing.
3. Quenching: a. To cap any unreacted maleimide (B117702) groups, add a quenching agent like N-acetylcysteine at a 2-fold molar excess relative to the linker-payload. b. Incubate for 20 minutes at 4°C.
4. Purification and Characterization: a. Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unconjugated payload and other small molecules. b. Characterize the ADC to determine the drug-to-antibody ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) and assess for aggregation using SEC.
Protocol 2: Target-Specific In Vitro Cytotoxicity Assay
This assay determines the potency and specificity of the this compound ADC on antigen-positive versus antigen-negative cell lines.
1. Cell Seeding: a. Harvest and count both antigen-positive and antigen-negative cell lines. b. Seed 5,000-10,000 cells per well into 96-well, white, clear-bottom tissue culture plates in 100 µL of complete culture medium. c. As a control, include wells with medium only for background measurements. d. Incubate the plates overnight at 37°C with 5% CO2.
2. ADC Treatment: a. Prepare serial dilutions of the this compound ADC and a non-binding isotype control ADC in complete culture medium. A typical concentration range is from 1 pM to 100 nM. b. Remove the existing medium from the cells and add 100 µL of the diluted ADCs or medium-only controls to the appropriate wells. c. Incubate the plates for 96-144 hours at 37°C with 5% CO2.
3. Viability Assessment (Using CellTiter-Glo®): a. Equilibrate the plates and the CellTiter-Glo® Luminescent Cell Viability Assay reagent to room temperature for 30 minutes. b. Add 100 µL of the CellTiter-Glo® reagent to each well. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Analysis: a. Measure the luminescence using a plate-reading luminometer. b. Normalize the data to the untreated control wells and plot the percentage of cell viability against the logarithm of the ADC concentration. c. Calculate the IC50 values using a four-parameter logistic regression model (e.g., in GraphPad Prism).
Protocol 3: Intracellular NAD+ Depletion Assay
This pharmacodynamic assay confirms the mechanism of action by measuring intracellular NAD+ levels following ADC treatment.[3]
1. Cell Seeding and Treatment: a. Seed antigen-positive cells in 6-well plates and allow them to adhere overnight. b. Treat the cells with the this compound ADC at a concentration equivalent to its IC50 or 10x IC50. Include untreated and isotype control ADC-treated wells. c. Incubate for a predetermined time course (e.g., 24, 48, 72 hours).
2. NAD+ Extraction: a. After treatment, aspirate the medium and wash the cells twice with ice-cold PBS. b. Add ice-cold acidic extraction buffer (e.g., 0.5 M HClO4) to the cells and scrape the cell lysate. c. Vortex the lysate vigorously and incubate on ice for 15 minutes. d. Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet protein precipitate. e. Carefully transfer the supernatant to a new tube and neutralize with a potassium carbonate solution.
3. NAD+ Quantification: a. Use a commercially available NAD/NADH assay kit (e.g., NAD/NADH-Glo™ from Promega) for quantification. b. Prepare a standard curve using the provided NAD+ standard. c. Add the extracted samples and standards to a 96-well plate. d. Add the kit's detection reagent to each well and incubate as per the manufacturer's instructions. e. Measure the luminescence or absorbance using a plate reader.
4. Data Analysis: a. Calculate the NAD+ concentration in the samples using the standard curve. b. Normalize the NAD+ concentration to the protein concentration of the initial cell lysate. c. Express the results as a percentage of the NAD+ level in untreated control cells.
Protocol 4: In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a this compound ADC in a subcutaneous xenograft mouse model.
1. Xenograft Model Establishment: a. Culture the selected antigen-positive cancer cell line to ~80-90% confluency. b. Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 2-5 x 10^6 cells per 100 µL. c. Subcutaneously inject the cell suspension into the right flank of 6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude). d. Monitor the mice for tumor formation. Once tumors are palpable (e.g., 100-200 mm³), randomize the mice into treatment groups.
2. ADC Administration: a. Formulate the this compound ADC, isotype control ADC, and vehicle control in a sterile solution suitable for intravenous (i.v.) injection. b. Administer the treatments to the respective groups according to the planned dosing schedule (e.g., a single dose or multiple doses over several weeks).
3. Efficacy Monitoring: a. Measure tumor dimensions using digital calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2. b. Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity. c. Continue monitoring until tumors in the vehicle control group reach a predetermined endpoint size (e.g., 2000 mm³).
4. Data Analysis: a. Plot the mean tumor volume ± SEM for each treatment group over time. b. Calculate the Tumor Growth Inhibition (TGI) for the ADC-treated groups relative to the vehicle control group. c. At the end of the study, tumors can be excised for weighing and pharmacodynamic analysis (e.g., NAD+ levels).
References
- 1. benchchem.com [benchchem.com]
- 2. A Novel NAMPT Inhibitor-Based Antibody–Drug Conjugate Payload Class for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NAD Metabolism in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 9. Nicotinamide Phosphoribosyltransferase Inhibitor as a Novel Payload for Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting Nampt-IN-10 TFA solubility issues in aqueous solutions.
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the solubility of Nampt-IN-10 TFA in aqueous solutions for experimental use. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I've just received this compound and it won't dissolve in my aqueous buffer (e.g., PBS, cell culture medium). What is the first step?
A1: The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the preferred solvent for this compound, as it is highly soluble in DMSO (approximately 100 mg/mL)[1]. From this primary stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent is minimal (typically <0.5% v/v) to avoid affecting the biological system[2].
Q2: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do to prevent this?
A2: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[3] Here are several strategies to overcome this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of the inhibitor in your assay[3].
-
Use a Co-Solvent System: For more demanding applications, especially in vivo studies, specific formulations using co-solvents are required. These systems are designed to maintain the compound's solubility in an aqueous environment[1][4].
-
Employ Solubilizing Excipients: Cyclodextrins, such as SBE-β-CD (Sulfobutylether-β-cyclodextrin), can be used to encapsulate the hydrophobic compound, increasing its aqueous solubility[1][4].
-
Gentle Warming and Sonication: In some cases, gentle warming (e.g., in a 37°C water bath) or brief sonication can help dissolve the compound after dilution[3][4]. However, always check the compound's stability under these conditions.
Q3: What are the recommended formulations for improving the aqueous solubility of this compound?
A3: Several formulations have been established to achieve a clear solution of this compound at concentrations suitable for in vivo experiments. The following table summarizes these protocols.
| Formulation Composition | Achieved Solubility | Reference Protocol |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Add solvents sequentially. For 1 mL, mix 100 µL of a 25 mg/mL DMSO stock with 400 µL PEG300, then add 50 µL Tween-80, and finally add 450 µL saline.[1][4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Add solvents sequentially. For 1 mL, mix 100 µL of a 25 mg/mL DMSO stock into 900 µL of a pre-prepared 20% SBE-β-CD in saline solution.[1][4] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | For 1 mL, add 100 µL of a 25 mg/mL DMSO stock to 900 µL of corn oil and mix thoroughly.[1][4] |
Q4: How does the trifluoroacetate (B77799) (TFA) salt form impact my experiments?
A4: Nampt-IN-10 is supplied as a trifluoroacetate (TFA) salt, which is a common result of purification by reverse-phase HPLC using TFA as an ion-pairing agent[5][6]. While often acceptable, residual TFA can be acidic and may alter the pH of unbuffered solutions or interfere with certain biological assays[5]. For highly sensitive experiments, or if you observe unexpected effects, you may consider exchanging the TFA counter-ion for a different one, like hydrochloride (HCl) or acetate[5][6][7].
Q5: What is the mechanism of action for this compound?
A5: this compound is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT)[4][8]. NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production[8][9][10]. By inhibiting NAMPT, the compound depletes the intracellular NAD+ pool, which disrupts energy metabolism and NAD+-dependent signaling, ultimately leading to the death of cancer cells that are highly dependent on this pathway[8].
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the key biological pathway and recommended experimental workflows for handling this compound.
Caption: NAMPT pathway and the inhibitory action of this compound.
References
- 1. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lifetein.com [lifetein.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 10. The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nampt-IN-10 TFA Concentration to Minimize Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on utilizing Nampt-IN-10 TFA, a potent Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitor. Our aim is to help you optimize its concentration to achieve maximal on-target efficacy while minimizing potential off-target effects in your cellular assays. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] By inhibiting NAMPT, this compound blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to the depletion of the intracellular NAD+ pool.[1] This disruption of NAD+ homeostasis interferes with cellular redox reactions, energy metabolism, and the activity of NAD+-dependent enzymes, ultimately causing cancer cell death.[1]
Q2: What are the typical effective concentrations of this compound in cell-based assays?
A2: The cellular potency of this compound, as indicated by its half-maximal inhibitory concentration (IC50), varies across different cancer cell lines. For example, it has shown IC50 values of 5 nM in A2780 cells and 19 nM in CORL23 cells.[2][3] It is crucial to perform a dose-response experiment in your specific cell line of interest to determine the optimal concentration.
Q3: What are potential off-target effects of NAMPT inhibitors?
A3: While specific off-target effects for this compound are not extensively documented in publicly available literature, the NAMPT inhibitor class has been associated with certain toxicities in clinical trials, such as thrombocytopenia (low platelet count) and gastrointestinal disturbances.[4] These may be linked to on-target effects in highly metabolic healthy tissues. Some small molecules can also exhibit activity against multiple targets; for instance, the compound STF-31 was found to inhibit both GLUT1 and NAMPT.[5] Therefore, careful experimental design to control for and identify potential off-target activities is essential.
Q4: How can I distinguish between on-target and off-target effects?
A4: A multi-pronged approach is recommended. This includes performing dose-response experiments to use the lowest effective concentration, conducting NAD+ rescue assays, and using orthogonal validation methods such as structurally different NAMPT inhibitors or genetic knockdown of NAMPT.[4][6] Comparing the cellular phenotype induced by this compound with that of NAMPT siRNA can help confirm on-target effects.
Q5: What are the known downstream signaling pathways affected by NAMPT inhibition?
A5: Beyond the immediate depletion of NAD+, NAMPT inhibition has been shown to impact several key signaling pathways. Notably, it can suppress the Transforming Growth Factor-β (TGF-β) signaling pathway.[1][7] Additionally, NAMPT activity is closely linked to the function of NAD+-dependent enzymes like sirtuins (e.g., SIRT1 and SIRT2), which are involved in a wide range of cellular processes including cell cycle control and apoptosis.[2][8]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Inconsistent IC50 values between experiments | 1. Compound degradation: Improper storage or handling of this compound. 2. Assay variability: Inconsistent cell density, incubation time, or reagent concentrations. 3. Cell line instability: High passage number leading to genetic drift. | 1. Verify compound integrity: Use a fresh aliquot of the compound and ensure proper storage conditions are met. 2. Standardize protocol: Maintain consistent experimental parameters, including cell seeding density and incubation times. Use a positive control. 3. Use low-passage cells: Ensure cell line authentication and use cells with a consistent and low passage number.[7] |
| Higher than expected IC50 value | 1. Cellular resistance: The cell line may have intrinsic resistance mechanisms. 2. Alternative NAD+ sources: The culture medium may contain nicotinic acid, allowing cells to bypass NAMPT inhibition via the Preiss-Handler pathway. 3. High cell density: Can lead to an artificially high IC50. | 1. Use a sensitive cell line: Confirm compound activity in a cell line known to be sensitive to NAMPT inhibitors. 2. Use defined media: Utilize a medium with known concentrations of NAD+ precursors to minimize interference. 3. Optimize seeding density: Perform a titration experiment to find the optimal cell seeding density.[7] |
| Significant cell death at concentrations that do not show substantial NAD+ depletion | 1. Off-target effects: The observed cytotoxicity may be due to interactions with other cellular targets. 2. Rapid NAD+ turnover: Some cell lines consume and recycle NAD+ at a very high rate. | 1. Perform off-target assessment: See "Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement" and consider proteomic profiling. 2. Conduct a time-course experiment: Measure NAD+ levels at multiple time points after treatment to capture the dynamics of NAD+ depletion. |
| Observed phenotype is not rescued by NAD+ supplementation | 1. Off-target effect: The phenotype is independent of NAMPT inhibition. 2. Inefficient NAD+ uptake or conversion: The rescue agent (e.g., NMN or nicotinamide riboside) may not be efficiently utilized by the cells. | 1. Validate with a different NAMPT inhibitor or siRNA: Confirm if the phenotype is specific to NAMPT inhibition. 2. Try different rescue agents: Test various NAD+ precursors at different concentrations. |
Data Presentation
Table 1: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Cancer | 5 | [2][3] |
| CORL23 | Lung Cancer | 19 | [2][3] |
| NCI-H526 (c-Kit expressing) | Lung Cancer | 2 | [2] |
| MDA-MB-453 (HER2 expressing) | Breast Cancer | 0.4 | [2] |
| NCI-N87 (HER2 expressing) | Gastric Cancer | 1 | [2] |
Experimental Protocols
Protocol 1: Dose-Response Cytotoxicity Assay
Objective: To determine the IC50 value of this compound in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density to ensure logarithmic growth throughout the assay. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1 µM). Include a vehicle control (DMSO at the same final concentration).
-
Treatment: Remove the culture medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and plot the dose-response curve. Calculate the IC50 value using appropriate software with a four-parameter logistic model.[1]
Protocol 2: NAD+ Rescue Assay
Objective: To confirm that the cytotoxic effect of this compound is due to on-target NAMPT inhibition.
Methodology:
-
Cell Seeding and Treatment: Follow steps 1-3 from Protocol 1. In parallel, prepare another set of wells where cells are co-treated with this compound and an NAD+ precursor, such as nicotinamide mononucleotide (NMN) or nicotinamide riboside (NR).
-
Incubation and Viability Assessment: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with the NAD+ precursor. A rescue of cell viability in the presence of the NAD+ precursor indicates that the cytotoxicity is on-target.
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to NAMPT within the cell.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at a concentration where target engagement is expected, alongside a vehicle control.
-
Heating: Lyse the cells and heat the lysates to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Analysis: Collect the supernatant containing the soluble proteins and quantify the amount of NAMPT using Western blotting or another protein detection method.
-
Data Analysis: Plot the amount of soluble NAMPT as a function of temperature for both the vehicle and inhibitor-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. SIRT6 deacetylase activity regulates NAMPT activity and NAD(P)(H) pools in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. A Negative Feedback Loop Between NAMPT and TGF-β Signaling Pathway in Colorectal Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NAMPT/SIRT2-mediated inhibition of the p53-p21 signaling pathway is indispensable for maintenance and hematopoietic differentiation of human iPS cells - PMC [pmc.ncbi.nlm.nih.gov]
How to address Nampt-IN-10 TFA precipitation in cell culture media.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address the precipitation of Nampt-IN-10 TFA in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2][3] NAMPT is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production.[4] By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool, which disrupts the high metabolic activity of cancer cells, ultimately leading to cell death.[4] This makes NAMPT a key target for anticancer therapies, and this compound has been developed as a novel payload for Antibody-Drug Conjugates (ADCs).[1][2][5]
Q2: Why does my this compound, dissolved in DMSO, precipitate when added to cell culture medium?
This is a common issue for many small molecule inhibitors that are hydrophobic.[6][7] this compound is highly soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has very limited solubility in aqueous solutions like cell culture media.[5][7] When a concentrated DMSO stock is rapidly diluted into the aqueous medium, the compound's local concentration exceeds its solubility limit, causing it to "crash out" of solution and form a precipitate.[7][8]
Q3: What is the best solvent and method for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution is high-purity, anhydrous DMSO.[1][8][9] Dissolve the solid this compound in DMSO to a high concentration, for example, 10 mM or as specified on the product datasheet.[4][7] To ensure long-term stability and prevent degradation from repeated freeze-thaw cycles, it is crucial to aliquot the stock solution into smaller, single-use volumes and store them at -20°C or -80°C.[1][9]
Q4: What is the maximum recommended final concentration of DMSO for cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible.[6] A general guideline is to keep the final DMSO concentration below 0.5%, with many protocols recommending 0.1% or lower, especially for sensitive cell lines.[7][9][10] It is critical to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest inhibitor concentration, to account for any effects of the solvent itself.[9]
Q5: Does the trifluoroacetate (B77799) (TFA) salt form affect the compound's solubility or activity?
Most synthetic peptides and some small molecules are supplied as TFA salts, which result from the purification process.[11][12] While the precipitation of Nampt-IN-10 is primarily due to the low aqueous solubility of the parent molecule, the TFA counterion can occasionally influence a compound's physicochemical and biological properties.[13][14] In some cases, TFA salts have been shown to affect cell proliferation or toxicity differently than other salt forms, like hydrochloride (HCl) or acetate (B1210297) salts.[13][15] If you encounter unexpected biological effects, consider that the TFA salt could be a contributing factor. An alternative salt form, Nampt-IN-10 trihydrochloride, is also available.[1]
Troubleshooting Guide: Addressing Precipitation
Initial Observation: A precipitate is visible in the cell culture medium immediately after adding the this compound stock solution. This may appear as cloudiness, fine particles, or a film.[7]
| Potential Cause | Recommended Solution |
| Localized High Concentration | The concentrated DMSO stock was not dispersed quickly enough upon entering the aqueous medium. Solution: Pre-warm the cell culture medium to 37°C. Add the DMSO stock solution slowly and dropwise into the medium while gently vortexing or swirling to ensure rapid mixing.[6][7] |
| High Stock Concentration | Adding a highly concentrated stock (e.g., >10 mM) directly can make rapid dispersion difficult. Solution: Prepare an intermediate dilution of the stock solution in DMSO (e.g., 1 mM) before adding it to the culture medium.[8] |
| Cold Medium | Adding the inhibitor to cold medium can reduce the solubility of both the compound and certain media components.[7] Solution: Always ensure your cell culture medium is pre-warmed to 37°C before adding the inhibitor.[7] |
| Final Concentration Exceeds Solubility | The desired final concentration of this compound in the medium is higher than its aqueous solubility limit. Solution: Determine the maximum soluble concentration empirically (see Protocol 3). If your target concentration is too high, you may need to revise your experimental design.[7] |
| Interaction with Media Components | Components in the medium, particularly serum proteins, can sometimes interact with the compound and reduce its solubility. Solution: Test the compound's solubility in both basal medium (without serum) and your complete medium to see if serum is a factor.[6] |
Quantitative Data
The inhibitory activity of this compound is demonstrated by its half-maximal inhibitory concentration (IC50) in various cancer cell lines.
| Cell Line | Target Antigen Expression | IC50 (nM) |
| A2780 | - | 5[1][2][4] |
| CORL23 | - | 19[1][2][4] |
| NCI-H526 | c-Kit expressing | 2[4][5] |
| MDA-MB453 | HER2 expressing | 0.4[4][5] |
| NCI-N87 | HER2 expressing | 1[4][5] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Bring the vial of solid this compound to room temperature before opening to prevent condensation.
-
Add the appropriate volume of high-purity, anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used if dissolution is difficult.[16]
-
Dispense the stock solution into single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C for long-term use.[9] For short-term use (within one week), aliquots can be stored at 4°C.[1]
Protocol 2: Preparation of the Final Working Solution
-
Thaw an aliquot of the this compound DMSO stock solution and bring it to room temperature.
-
Pre-warm the required volume of your complete cell culture medium to 37°C.
-
Prepare an intermediate dilution of the stock solution in pure DMSO, if necessary, to reduce the concentration shock upon final dilution.[8]
-
While gently vortexing or swirling the pre-warmed medium, slowly add the required volume of the DMSO stock (or intermediate dilution) dropwise to the medium.[6] Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%).
-
Visually inspect the final working solution for any signs of precipitation. If a slight precipitate is observed, a brief sonication or gentle warming (not to exceed 37-40°C) may be attempted.[7]
-
Use the freshly prepared working solution immediately for your cell-based assays.
Protocol 3: Determining the Maximum Soluble Concentration
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM) as described in Protocol 1.
-
Create a serial dilution of the stock solution in DMSO (e.g., 5 mM, 2 mM, 1 mM, 0.5 mM, etc.).
-
In a 96-well plate or microcentrifuge tubes, add a fixed volume of your complete, pre-warmed cell culture medium to each well/tube.
-
Add a small, consistent volume of each DMSO dilution to the corresponding wells (e.g., add 1 µL of each DMSO stock to 1 mL of medium to achieve final concentrations of 10 µM, 5 µM, 2 µM, etc., with a final DMSO concentration of 0.1%).
-
Include a control well with medium and 0.1% DMSO only.
-
Incubate the plate at 37°C and 5% CO2.
-
Visually inspect the wells for any cloudiness or precipitate at several time points (e.g., 0, 2, 6, and 24 hours) to determine the highest concentration that remains in solution.[6]
Visualizations
Caption: The NAMPT enzyme salvage pathway and the inhibitory action of this compound.
Caption: A troubleshooting workflow for diagnosing and solving this compound precipitation.
Caption: A diagram comparing incorrect and correct methods for diluting the DMSO stock.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. shop.bio-connect.nl [shop.bio-connect.nl]
- 4. benchchem.com [benchchem.com]
- 5. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of counterion and salt form on the properties of long-acting injectable peptide hydrogels for drug delivery - Faraday Discussions (RSC Publishing) DOI:10.1039/D4FD00194J [pubs.rsc.org]
- 14. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. file.selleckchem.com [file.selleckchem.com]
Best practices for long-term storage and stability of Nampt-IN-10 TFA.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, stability, and effective use of Nampt-IN-10 TFA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis, a molecule critical for cellular metabolism and energy production. By inhibiting NAMPT, this compound blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), leading to the depletion of the intracellular NAD+ pool. This disruption of cellular redox reactions and energy metabolism ultimately results in cancer cell death.
Q2: What are the recommended long-term storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In solvent | -80°C | 6 months |
| In solvent | -20°C | 1 month |
It is crucial to store the product in a sealed container and protect it from moisture. For stock solutions, it is recommended to aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[1]
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For most in vitro experiments, a stock solution of 10 mM in DMSO is a common starting point. Ensure the DMSO is of high purity and anhydrous to prevent degradation of the compound.
Q4: My this compound is not dissolving properly. What should I do?
If you encounter solubility issues, gentle warming and/or sonication can aid in dissolution. It is also recommended to use freshly opened DMSO that has not absorbed moisture.[1]
Troubleshooting Guide
This guide addresses common issues that may arise during experiments with this compound.
Issue 1: I am not observing the expected decrease in cell viability after treatment.
-
Possible Cause 1: High NAMPT Expression. Some cancer cell lines overexpress NAMPT to meet their high metabolic demands, which may require higher concentrations of the inhibitor for effective target engagement.[1]
-
Solution: Perform a dose-response experiment with a wider concentration range to determine the half-maximal inhibitory concentration (IC50) for your specific cell line.[1]
-
-
Possible Cause 2: Alternative NAD+ Biosynthesis Pathway. Cells may utilize the Preiss-Handler pathway to synthesize NAD+ from nicotinic acid, bypassing the NAMPT-dependent salvage pathway. The expression of nicotinic acid phosphoribosyltransferase 1 (NAPRT1) is key to this resistance mechanism.[2]
-
Solution: Assess the NAPRT1 expression status of your cell line. Cell lines with high NAPRT1 expression are often more resistant to NAMPT inhibitors.[1]
-
-
Possible Cause 3: Drug Efflux. Cancer cells can actively pump the inhibitor out using ATP-binding cassette (ABC) transporters.[1]
-
Solution: Co-treat cells with known inhibitors of ABC transporters to determine if this restores sensitivity to this compound.[1]
-
-
Possible Cause 4: Compound Instability. The compound may have degraded due to improper storage or handling.
-
Solution: Prepare a fresh stock solution from a properly stored powder. Avoid repeated freeze-thaw cycles of the stock solution.
-
Issue 2: My cells are showing higher toxicity than expected, even at low concentrations.
-
Possible Cause 1: Solvent Toxicity. The solvent used to dissolve the inhibitor (e.g., DMSO) can be toxic to cells at high concentrations.[3]
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is below the toxic threshold for your cell line, typically less than 0.1-0.5%. Always include a vehicle-only control in your experiments.[3]
-
-
Possible Cause 2: Cell Line Sensitivity. Some cell lines are inherently more sensitive to chemical treatments.[3]
-
Solution: Perform a careful dose-response analysis to identify the optimal non-toxic concentration range for your specific cell line.
-
Issue 3: I'm seeing inconsistent results between experiments.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, confluency, and media composition can affect experimental outcomes.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the time of treatment.
-
-
Possible Cause 2: Variability in Compound Preparation. Inaccurate pipetting or incomplete solubilization of the stock solution can lead to inconsistent final concentrations.
-
Solution: Ensure the stock solution is completely dissolved before making dilutions. Use calibrated pipettes for accurate measurements.
-
Quantitative Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines after 72 hours of treatment.
| Cell Line | Target Antigen | IC50 (nM) |
| A2780 | - | 5 |
| CORL23 | - | 19 |
| NCI-H526 | c-Kit expressing | 2 |
| MDA-MB453 | HER2 expressing | 0.4 |
| NCI-N87 | HER2 expressing | 1 |
Experimental Protocols
Cellular Cytotoxicity Assay
This protocol outlines a standard method for determining the cellular potency of this compound.
-
Cell Culture: Culture cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density that ensures logarithmic growth throughout the assay period.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in the cell culture medium to achieve final concentrations typically ranging from 0 to 1 µM.
-
Treatment: Remove the existing medium from the seeded cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle-only control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a resazurin-based assay.
-
Data Analysis: Normalize the data to the vehicle-treated control cells. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.
Visualizations
Caption: NAMPT-mediated NAD+ salvage pathway and the inhibitory action of this compound.
References
Avoiding repeated freeze-thaw cycles with Nampt-IN-10 TFA aliquots.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nampt-IN-10 TFA. Our goal is to help you avoid common pitfalls, such as repeated freeze-thaw cycles, that can compromise the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) synthesis.[3] By inhibiting NAMPT, this compound depletes intracellular NAD+ levels, which can disrupt cellular metabolism and induce apoptosis, making it a compound of interest for cancer research.[4] It has been investigated as a payload for antibody-drug conjugates (ADCs).[2][5][6]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution.[2][5] For long-term storage, the solid powder form should be stored at -20°C for up to 3 years.[1][6] Once dissolved in a solvent, the stock solution should be aliquoted and stored at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1][5]
Q3: Why is it critical to avoid repeated freeze-thaw cycles with this compound aliquots?
Repeated freeze-thaw cycles can lead to the degradation of the compound, precipitation out of solution, and a subsequent loss of biological activity.[5][7] This can result in inconsistent and unreliable experimental outcomes. Proper aliquoting is essential to maintain the stability and efficacy of your this compound stock.
Q4: What should I do if I observe precipitation in my this compound stock solution after thawing?
Precipitation upon thawing can indicate that the compound's solubility limit has been exceeded at lower temperatures or that the solvent has absorbed moisture.[7] To address this, you can try to redissolve the compound by gently warming the vial and sonicating it.[2] However, to prevent this from happening, it is crucial to use high-purity, anhydrous DMSO and to properly aliquot the stock solution.[5] If precipitation persists, it may be necessary to prepare a fresh stock solution.
Troubleshooting Guide
This guide addresses specific issues you might encounter when working with this compound aliquots.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values across experiments | Degradation of this compound due to repeated freeze-thaw cycles. | Prepare single-use aliquots of your stock solution. Use a fresh aliquot for each experiment. |
| Inaccurate pipetting when preparing serial dilutions. | Calibrate your pipettes regularly. Use filtered pipette tips. | |
| Complete loss of compound activity | Significant degradation of the compound. | Discard the old stock solution and prepare a fresh one from the powder. Ensure proper storage of the new stock aliquots at -80°C. |
| Incorrect initial weighing of the compound. | Use a calibrated analytical balance for weighing the powder. | |
| Precipitate observed in thawed aliquot | The concentration of the stock solution is too high for the storage temperature. | Consider preparing a slightly less concentrated stock solution. |
| Moisture absorption by the DMSO solvent. | Use fresh, anhydrous DMSO to prepare the stock solution. Store DMSO properly to prevent moisture absorption. | |
| Vehicle control (DMSO) shows cytotoxicity | The final concentration of DMSO in the assay is too high. | Ensure the final concentration of DMSO in your cell-based assays is typically below 0.5%, and ideally below 0.1%.[5][8] |
Experimental Protocols
Protocol 1: Preparation of this compound Aliquots
This protocol describes how to prepare and store single-use aliquots of this compound to maintain its stability and avoid repeated freeze-thaw cycles.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile, low-adhesion microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered tips
-
Vortex mixer
-
-80°C freezer
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Reconstitution: Prepare a stock solution by dissolving the this compound powder in anhydrous DMSO to a desired concentration (e.g., 10 mM). Ensure the powder is fully dissolved by vortexing. Gentle warming or sonication can be used if necessary.[2]
-
Aliquoting: Immediately after reconstitution, dispense small, single-use volumes of the stock solution into sterile, low-adhesion microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and aliquot number.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months).[1][5] For short-term use, aliquots can be stored at -20°C for up to one month.[1]
-
Usage: For each experiment, retrieve a single aliquot from the freezer and thaw it at room temperature. Once thawed, use the aliquot immediately and discard any unused portion. Do not refreeze the aliquot.
Visualizations
Nampt Signaling Pathway
Caption: The role of Nampt in cellular signaling pathways.
Troubleshooting Workflow for this compound Aliquots
Caption: A logical workflow for troubleshooting common issues with this compound.
References
- 1. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. dovepress.com [dovepress.com]
- 4. Frontiers | The function of nicotinamide phosphoribosyl transferase (NAMPT) and its role in diseases [frontiersin.org]
- 5. This compound | TargetMol [targetmol.com]
- 6. shop.bio-connect.nl [shop.bio-connect.nl]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Negative control experiments for DMSO solvent effects with Nampt-IN-10 TFA.
This technical support center provides researchers, scientists, and drug development professionals with guidance on designing and troubleshooting negative control experiments for DMSO solvent effects when working with Nampt-IN-10 TFA.
Frequently Asked Questions (FAQs)
Q1: Why is a DMSO-only control necessary in my experiments with this compound?
A1: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution before being diluted to its final concentration in cell culture media.[1][2] While DMSO is a widely used solvent, it can have its own biological effects, including altering gene expression, inducing cellular differentiation, and even exhibiting toxicity at higher concentrations.[3][4] A DMSO-only control, where the vehicle (DMSO) is added to the cells at the same final concentration used for the this compound treatment, is crucial to distinguish the effects of the compound from any effects of the solvent itself.[5][6]
Q2: What is the maximum recommended final concentration of DMSO in my cell culture?
A2: To minimize solvent-induced artifacts, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.1%.[7] If higher concentrations are necessary due to the solubility of this compound, it is imperative to conduct thorough validation experiments to assess the impact of DMSO on your specific cell line and assays.
Q3: My DMSO-only control is showing a slight decrease in cell viability. What should I do?
A3: This indicates that your cells may be sensitive to the concentration of DMSO you are using. Here are a few troubleshooting steps:
-
Lower the DMSO concentration: If possible, reduce the final DMSO concentration in your experiments. This may require optimizing the dilution scheme for your this compound stock solution.
-
Perform a DMSO toxicity curve: To determine the tolerance of your cell line, conduct a dose-response experiment with a range of DMSO concentrations (e.g., 0.05% to 1%). This will help you identify the highest concentration that does not significantly affect cell viability or other parameters of interest.
-
Check the age and quality of your DMSO: DMSO can degrade over time, and older stocks may contain impurities that are more toxic to cells. Use a fresh, high-purity, sterile-filtered DMSO for your experiments.
Q4: Can I use a different solvent for this compound?
A4: While DMSO is the most commonly reported solvent for this compound due to its high solubilizing capacity, other solvents could potentially be used.[2][8] However, any new solvent would require extensive validation to ensure it effectively dissolves the compound, is compatible with your experimental setup, and does not introduce its own confounding effects. A vehicle-only control for the new solvent would still be required.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability between replicates in the DMSO control group. | Inconsistent pipetting of small DMSO volumes. | Prepare a larger volume of the final DMSO concentration in media and then dispense it into your wells. This ensures more consistent concentrations across replicates. |
| Evaporation from the outer wells of the culture plate. | Avoid using the outer wells of your multi-well plates for sensitive experiments. Fill them with sterile PBS or media to maintain humidity. | |
| Unexpected changes in gene or protein expression in the DMSO control. | DMSO is known to influence the expression of certain genes. | Perform a literature search to see if the pathways you are studying are known to be affected by DMSO. If so, consider using a lower DMSO concentration or exploring alternative solvents. |
| This compound appears less potent than expected. | The compound may be precipitating out of solution upon dilution into aqueous media. | Ensure that the final DMSO concentration is sufficient to maintain the solubility of this compound at the tested concentrations. Visually inspect for any precipitation after dilution. |
Experimental Protocols
Protocol 1: Determining DMSO Tolerance of a Cell Line
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.
-
Preparation of DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, and 1% (v/v). Also, include a "no DMSO" control (medium only).
-
Cell Treatment: Replace the existing medium in the wells with the medium containing the different DMSO concentrations.
-
Incubation: Incubate the plate for the same duration as your planned this compound experiments (e.g., 72 hours).[1]
-
Assessment of Cell Viability: Use a standard cell viability assay (e.g., MTT, CellTiter-Glo®) to determine the effect of each DMSO concentration on cell viability.
-
Data Analysis: Plot cell viability against the DMSO concentration to determine the highest concentration that does not cause a significant decrease in viability.
Protocol 2: Negative Control Experiment for a this compound Cytotoxicity Assay
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Treatment Dilutions:
-
This compound Treatment: Perform a serial dilution of your this compound stock solution in complete cell culture medium to achieve your desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment groups.
-
DMSO Vehicle Control: Prepare a control solution by diluting your 100% DMSO stock in complete cell culture medium to the same final concentration of DMSO as in your highest this compound treatment group.
-
Untreated Control: Include a control group that receives only complete cell culture medium.
-
-
Cell Treatment: Add the prepared treatment and control solutions to your seeded cells.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 72 hours).
-
Data Collection: Perform your desired assay (e.g., cell viability, western blot, etc.).
-
Data Analysis: When analyzing your results, compare the effect of this compound to the DMSO vehicle control to determine the specific effect of the compound. The untreated control serves as a baseline for the health of the cells in the absence of any treatment.
Quantitative Data
The inhibitory activity of this compound has been determined across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized below. In these experiments, a DMSO-only control is essential to ensure the observed cytotoxicity is due to the inhibition of Nampt and not a solvent effect.
| Cell Line | IC50 (nM) |
| A2780 | 5[1][2][8] |
| CORL23 | 19[1][2][8] |
| NCI-H526 (c-Kit expressing) | 2[1][2] |
| MDA-MB453 (HER2 expressing) | 0.4[1][2] |
| NCI-N87 (HER2 expressing) | 1[1][2] |
Visualizations
Signaling Pathway
Caption: A simplified diagram of the NAD+ salvage pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Workflow for a cytotoxicity assay including appropriate negative controls for DMSO solvent effects.
Logical Relationship
Caption: Logical relationship between observed effects and the necessary experimental controls.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 3. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. DMSO control: Significance and symbolism [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
How to handle low powder visibility in Nampt-IN-10 TFA vials.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Nampt-IN-10 TFA, particularly addressing challenges related to low powder visibility in vials.
Troubleshooting Guide: Low Powder Visibility in this compound Vials
It is not uncommon for lyophilized compounds, such as this compound, to appear as a fine, transparent film or a small, indistinct pellet at the bottom of the vial. This can be due to the small mass of the product and the nature of the lyophilization process. Follow these steps to ensure proper handling and reconstitution.
Question: I cannot see the this compound powder in the vial. What should I do?
Answer:
-
Do not discard the vial. The product is likely present as a thin film or a small, hard-to-see pellet.
-
Inspect the vial carefully. Hold the vial against a dark background and use a magnifying lamp if available to look for a thin, crystalline layer or a small amount of powder at the bottom or on the sides of the vial. The phenomenon of "fogging," where a fine haze of the product coats the inner surface of the vial, can also occur.[1]
-
Tap the vial gently. Gently tapping the bottom of the vial on a hard surface may help to collect the powder at the bottom, making it more visible.
-
Proceed with reconstitution. Even if the powder is not clearly visible, proceed with the recommended reconstitution protocol. The solvent will dissolve the compound regardless of its initial appearance.
Frequently Asked Questions (FAQs)
Q1: Why is the this compound powder not visible in the vial?
A1: The trifluoroacetate (B77799) (TFA) salt of a compound, prepared by lyophilization, can result in a very fine, static powder that may coat the vial as a thin, transparent film, making it difficult to see. The total amount of material in the vial is often very small (in the milligram or microgram range), which further contributes to the low visibility.
Q2: How can I be sure the product is in the vial if I can't see it?
A2: Reputable suppliers perform rigorous quality control to ensure the correct amount of product is in each vial. The low visibility is a physical characteristic of the lyophilized powder and not an indication of a missing product. The most reliable way to confirm the presence of the compound is to proceed with the reconstitution and subsequent analytical quantification (e.g., via UV-Vis spectroscopy, HPLC, or mass spectrometry) if your experimental workflow allows.
Q3: What is the recommended solvent for reconstituting this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating a stock solution of this compound.[2] For in vivo experiments, further dilution into aqueous buffers or specific formulations is typically required.
Q4: Can I use sonication to aid dissolution?
A4: Yes, if you observe any particulate matter after adding the solvent, gentle warming and/or sonication can be used to aid dissolution.[2][3]
Quantitative Data Summary
The following table summarizes the solubility of this compound and related compounds in various solvent systems, which can be useful for preparing solutions for in vitro and in vivo studies.
| Compound/Protocol | Solvents | Max Solubility/Concentration | Solution Appearance | Notes |
| Protocol 1 [2] | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.08 mg/mL (3.41 mM) | Suspended solution | Requires sonication.[2] Suitable for oral and intraperitoneal injection.[2] |
| Protocol 2 [2] | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.08 mg/mL (3.41 mM) | Suspended solution | Requires sonication.[2] |
| Protocol 3 [2][4] | 10% DMSO, 90% Corn Oil | ≥ 2.08 mg/mL (3.41 mM) | Clear solution | Use with caution for dosing periods longer than half a month.[2][4] |
Experimental Protocols
Protocol for Reconstitution of this compound for In Vitro Stock Solution
-
Pre-chill the solvent: If required for stability, cool the recommended solvent (e.g., DMSO) to the appropriate temperature.
-
Add solvent to the vial: Using a calibrated pipette, add the calculated volume of solvent to the vial containing the this compound.
-
Vortex the vial: Cap the vial securely and vortex for 1-2 minutes to ensure complete dissolution.
-
Visually inspect: Check for any remaining solid particles. If particulates are present, sonicate the vial for 5-10 minutes.
-
Store appropriately: Store the stock solution at -20°C or -80°C as recommended by the manufacturer to ensure stability.
Visualizations
Caption: Troubleshooting workflow for handling low powder visibility in vials.
Caption: Simplified diagram of this compound's mechanism of action.
References
Technical Support Center: Sonication-Assisted Dissolution of Nampt-IN-10 TFA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the dissolution of Nampt-IN-10 TFA, with a focus on leveraging sonication techniques.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its dissolution challenging?
This compound is a potent inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), a key enzyme in the NAD+ salvage pathway.[1] Like many small molecule inhibitors, this compound can exhibit poor aqueous solubility, making it challenging to prepare homogenous solutions for in vitro and in vivo experiments.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous dimethyl sulfoxide (B87167) (DMSO).[2] It is advisable to start by creating a concentrated stock solution in DMSO, which can then be further diluted into aqueous buffers or cell culture media.
Q3: How can sonication aid in the dissolution of this compound?
Sonication utilizes high-frequency sound waves to agitate particles in a solution. This process can help break down intermolecular interactions and speed up the dissolution of compounds like this compound.[3] It is particularly useful when simple vortexing or gentle heating is insufficient to achieve a clear solution.
Q4: Is there a risk of degrading this compound with sonication?
While sonication is a powerful tool, excessive or prolonged exposure can potentially lead to the degradation of chemical compounds.[4][5] It is crucial to use the minimum effective sonication time and to monitor the temperature of the solution to prevent heat-induced degradation. The trifluoroacetic acid (TFA) salt form of the compound may also be susceptible to degradation under certain conditions, such as in the presence of specific solvents like methanol (B129727) over time.[6]
Q5: What is the difference between an ultrasonic bath and a probe sonicator?
An ultrasonic bath provides indirect, lower-intensity sonication by transmitting sound waves through a water bath to the sample container.[7] A probe sonicator, on the other hand, delivers high-intensity, focused ultrasonic energy directly into the sample via a probe.[8] For dissolving small amounts of powder in a vial, an ultrasonic bath is generally sufficient and poses a lower risk of overheating and cross-contamination.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound powder is not dissolving in DMSO. | - Insufficient solvent volume.- Low-quality or hydrated DMSO.- Compound has precipitated out of solution. | - Ensure you are using the correct volume of high-purity, anhydrous DMSO.- Gently warm the solution in a 37°C water bath for 5-10 minutes.- Use an ultrasonic bath for 10-15 minute intervals, monitoring for clarity.[10] |
| Solution remains cloudy after initial sonication. | - Incomplete dissolution.- Presence of insoluble impurities. | - Extend sonication time in short intervals (e.g., 5-10 minutes), checking for clarity after each interval.- If the solution does not clear, consider centrifuging the solution and using the supernatant, though this may result in a lower-than-expected concentration. |
| Precipitation occurs when diluting the DMSO stock in aqueous buffer. | - The compound's solubility limit has been exceeded in the final aqueous solution.- Rapid change in solvent polarity. | - Reduce the final concentration of this compound in the aqueous medium.- Pre-warm the aqueous buffer to 37°C before adding the DMSO stock.- Add the DMSO stock to the aqueous buffer slowly while vortexing.[11] |
| Inconsistent experimental results. | - Incomplete initial dissolution leading to inaccurate concentration.- Degradation of the compound. | - Always ensure the stock solution is completely clear before making dilutions.- Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.- Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C.[12] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (C29H29F4N5O4 · xTFA), calculate the mass needed to prepare the desired volume of a 10 mM stock solution.
-
Weigh the compound: Carefully weigh the calculated amount of this compound and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous, high-purity DMSO to the tube.
-
Initial Mixing: Vortex the tube vigorously for 1-2 minutes.
-
Sonication: If the compound is not fully dissolved, place the tube in an ultrasonic water bath. Sonicate for 10-15 minute intervals. Visually inspect the solution for clarity after each interval.
-
Gentle Warming (Optional): If sonication alone is insufficient, the solution can be gently warmed to 37°C in a water bath for 5-10 minutes, followed by vortexing and/or brief sonication.
-
Final Inspection and Storage: Once the solution is completely clear, it can be considered fully dissolved. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[12]
Solubility Data for this compound
| Solvent/Formulation | Solubility | Reference |
| DMSO | ~100 mg/mL | [12] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline | ≥ 2.5 mg/mL | [12][13] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [12][13] |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL | [12][13] |
Visualizations
Caption: The NAMPT signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the sonication-assisted dissolution of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. benchchem.com [benchchem.com]
- 4. Ultrasonic effects on the degradation kinetics, structural characteristics and protective effects on hepatocyte lipotoxicity induced by palmitic acid of Pueraria Lobata polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonolytic degradation kinetics and mechanisms of antibiotics in water and cow milk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tovatech.com [tovatech.com]
- 8. athenatechnology.in [athenatechnology.in]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 13. medchemexpress.com [medchemexpress.com]
Adjusting incubation times for different cell lines with Nampt-IN-10 TFA.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Nampt-IN-10 TFA. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on adjusting incubation times for different cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1] NAMPT is the rate-limiting enzyme in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. By inhibiting NAMPT, this compound blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical precursor of NAD+. This leads to the depletion of the intracellular NAD+ pool, disrupting cellular redox reactions, energy metabolism, and NAD+-dependent signaling pathways, ultimately resulting in cancer cell death.[1]
Q2: A standard 72-hour incubation period is often cited. Is this optimal for all cell lines?
No, a 72-hour incubation is a common starting point but may not be optimal for all cell lines. The ideal incubation time is highly dependent on several factors, including:
-
Cellular Metabolic Rate: Cells with a higher metabolic rate may deplete their NAD+ stores more rapidly and thus respond faster to this compound.
-
Expression of NAD+ Synthesis Enzymes: The expression levels of NAMPT and enzymes of alternative NAD+ synthesis pathways, such as Nicotinate Phosphoribosyltransferase (NAPRT), can significantly influence sensitivity and the time required for a response.[2]
-
Experimental Endpoint: The time required to observe a significant effect will vary depending on what is being measured (e.g., NAD+ depletion, ATP reduction, caspase activation, or loss of cell viability).
Q3: How do I determine the optimal incubation time for my specific cell line?
A time-course experiment is the most effective method to determine the optimal incubation time. This involves treating your cells with this compound and measuring your endpoint of interest (e.g., cell viability, NAD+ levels) at multiple time points, such as 24, 48, and 72 hours. This will reveal the kinetics of the cellular response to the inhibitor.
Troubleshooting Guide
Problem 1: I am not observing the expected level of cytotoxicity in my cell line after a 72-hour incubation.
-
Possible Cause 1: Suboptimal Incubation Time. The 72-hour mark may be too early to observe significant cell death in cell lines with slower metabolic rates or robust compensatory mechanisms.
-
Solution: Extend the incubation period to 96 hours or even longer. A study on the NAMPT inhibitor GNE-617 showed that a resistant cell line (LC-KJ) required a 7-day incubation to show a significant reduction in viability.[3]
-
-
Possible Cause 2: Cellular Resistance. Your cell line may have intrinsic or acquired resistance to NAMPT inhibitors. A primary mechanism of resistance is the expression of NAPRT, which allows cells to utilize nicotinic acid (NA) to synthesize NAD+ via the Preiss-Handler pathway, bypassing the NAMPT-dependent salvage pathway.[2]
-
Solution: Check the expression of NAPRT in your cell line via qPCR or Western blot. If your cells are NAPRT-positive, ensure your culture medium is free of nicotinic acid.
-
-
Possible Cause 3: Insufficient Drug Concentration. The IC50 of this compound can vary significantly between cell lines.
-
Solution: Perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line.
-
Problem 2: I am observing high levels of cytotoxicity even at short incubation times.
-
Possible Cause: High Sensitivity of the Cell Line. Some cell lines are exceptionally dependent on the NAMPT pathway and have a rapid rate of NAD+ turnover.
-
Solution: Reduce the incubation time. Significant NAD+ depletion can be observed in as little as 12-24 hours in sensitive cell lines.[4] You can also lower the concentration of this compound.
-
Problem 3: My results are inconsistent between experiments.
-
Possible Cause 1: Inconsistent Cell Health and Passage Number. Cellular metabolism and drug sensitivity can change as cells are passaged.
-
Solution: Use cells from a consistent and low passage number for all experiments. Ensure cells are healthy and in the logarithmic growth phase before treatment.
-
-
Possible Cause 2: Variability in Seeding Density. The number of cells seeded can affect the outcome of cytotoxicity assays.
-
Solution: Maintain a consistent seeding density across all experiments and ensure even cell distribution in the wells.
-
Data Presentation
The following table provides an illustrative summary of the time-dependent effects of NAMPT inhibitors on various cancer cell lines, based on data from studies with potent NAMPT inhibitors similar to this compound. This data can be used as a general guideline for designing time-course experiments.
| Cell Line | Cancer Type | NAMPT Inhibitor | Incubation Time (hours) | Endpoint | Observed Effect | Reference |
| Panc-1 | Pancreatic | STF-118804 | 24 | NAD+ Levels | Significant Depletion | [4] |
| 48 | ATP Levels | Significant Decrease | [4] | |||
| 72 | Cell Viability | ~60% reduction at 12.5 nM | [4] | |||
| PaTu8988t | Pancreatic | STF-118804 | 12 | NAD+ Levels | ~75% Reduction | [4] |
| SU86.86 | Pancreatic | STF-118804 | 12 | NAD+ Levels | ~75% Reduction | [4] |
| HepG2 | Hepatocellular Carcinoma | MS0 | 24 | NAD+ Levels | ~70% decrease at 1 µM | [5] |
| RD, Rh36, Rh30, Rh41 | Rhabdomyosarcoma | OT-82 | 24, 48, 72 | NAD+ Levels | Significant, dose- and time-dependent decrease | [6] |
| Glioma Cell Lines | Glioma | KPT-9274 | 48 | Cell Viability (IC50) | 0.1 to 1.0 µM | [7] |
| 24, 48, 72 | Apoptosis | Dose- and time-dependent increase | [7] |
Note: The specific kinetics of this compound may vary. A time-course experiment for your specific cell line is highly recommended.
Experimental Protocols
1. Cellular Viability (Cytotoxicity) Assay
This protocol outlines a general procedure for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density to ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72, 96 hours) in a humidified incubator at 37°C with 5% CO2.
-
Viability Assessment: At the end of each incubation period, assess cell viability using a suitable method, such as an MTT, WST-1, or CellTiter-Glo® assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the results to the vehicle-treated control cells. Plot the dose-response curves and calculate the IC50 values for each incubation time point.
2. NAD+ Level Measurement
This protocol provides a general workflow for quantifying intracellular NAD+ levels.
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time. After incubation, wash the cells with cold PBS and lyse them using an appropriate extraction buffer (e.g., a buffer from a commercial NAD/NADH assay kit or a suitable acid/base extraction method).
-
Quantification: Measure NAD+ levels using a commercial NAD/NADH assay kit or by a sensitive analytical method like LC-MS.
-
Data Analysis: Normalize the NAD+ levels to the total protein concentration or cell number for each sample.
Visualizations
Caption: NAMPT signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for a time-course experiment with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. oaepublish.com [oaepublish.com]
- 3. Metabolic Response to NAD Depletion across Cell Lines Is Highly Variable - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical efficacy of the novel competitive NAMPT inhibitor STF-118804 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of NAD+-dependent metabolic processes induces cellular necrosis and tumor regression in rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of nicotinamide phosphoribosyltransferase (NAMPT), the rate-limiting enzyme of the nicotinamide adenine dinucleotide (NAD) salvage pathway, to target glioma heterogeneity through mitochondrial oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Nampt-IN-10 TFA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to Nampt-IN-10 TFA in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT).[1][2] NAMPT is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][3] By inhibiting NAMPT, this compound blocks the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical precursor of NAD+.[1][3] The resulting depletion of the intracellular NAD+ pool disrupts cellular metabolism, redox reactions, and NAD+-dependent signaling pathways, ultimately leading to the death of cancer cells, which are highly dependent on this pathway for their high metabolic demands.[1][3]
Q2: My cancer cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
A2: Resistance to NAMPT inhibitors like this compound can arise through several mechanisms:
-
Upregulation of Compensatory NAD+ Synthesis Pathways: Cancer cells can bypass the NAMPT-mediated salvage pathway by upregulating alternative routes for NAD+ synthesis. This primarily involves the Preiss-Handler pathway, which utilizes nicotinic acid (NA) through the enzyme Nicotinate Phosphoribosyltransferase (NAPRT), and the de novo synthesis pathway from tryptophan, which involves the enzyme Quinolinamide Phosphoribosyltransferase (QPRT).[4][5]
-
Mutations in the NAMPT Target: Acquired mutations in the NAMPT gene can alter the drug-binding site, thereby reducing the inhibitor's efficacy.[4][5]
-
Metabolic Reprogramming: Resistant cells can adapt their metabolism to become less reliant on NAD+ produced by the salvage pathway, for instance, by shifting towards increased glycolysis.[4][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (also known as MDR1), can actively pump the NAMPT inhibitor out of the cell, lowering its intracellular concentration and effectiveness.[4][5]
-
Overexpression of NAMPT: Increased levels of the NAMPT protein may necessitate higher concentrations of the inhibitor to achieve a therapeutic effect.[5]
Q3: How can I investigate the mechanism of resistance in my cell line?
A3: A systematic approach can be employed to determine the resistance mechanism in your cell line. This involves a series of experiments to assess the common resistance mechanisms. The following workflow provides a general guideline:
Caption: Experimental workflow to identify this compound resistance mechanisms.
Q4: Are there established biomarkers to predict sensitivity or resistance to this compound?
A4: Yes, the expression level of Nicotinate Phosphoribosyltransferase (NAPRT) is a key biomarker.[4] Cancer cell lines with low or absent NAPRT expression are often more sensitive to NAMPT inhibitors because they cannot utilize the Preiss-Handler pathway to bypass NAMPT inhibition.[6][7] Conversely, high expression of NAPRT may confer intrinsic resistance.[6] Therefore, assessing NAPRT expression before initiating experiments can be a valuable predictive tool.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Complete lack of sensitivity to this compound in a previously untested cell line. | High intrinsic expression of NAPRT. | Measure NAPRT mRNA and protein levels using qPCR and Western blot. If NAPRT is highly expressed, consider using a different cell line or a combination therapy approach.[4] |
| Presence of nicotinic acid in the culture medium. | Use a nicotinic acid-free culture medium for your experiments. A decrease in the IC50 value in the absence of nicotinic acid would suggest the cells are utilizing the Preiss-Handler pathway.[4] | |
| Degradation of the this compound. | Prepare fresh stock solutions of the inhibitor and store them appropriately. Verify the compound's integrity if possible. | |
| Gradual loss of sensitivity to this compound over time. | Development of acquired resistance. | Generate a resistant cell line by continuous exposure to increasing concentrations of this compound. Use this resistant line to investigate the mechanism of resistance as outlined in Q3. |
| Cell line contamination or misidentification. | Authenticate your cell line using short tandem repeat (STR) profiling. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure consistent cell seeding densities to maintain logarithmic growth during the assay period. |
| Inconsistent drug preparation. | Prepare fresh dilutions from a validated stock solution for each experiment. |
Strategies to Overcome Resistance
Q5: My cells have confirmed resistance. What are the strategies to overcome it?
A5: Combination therapy is the most effective strategy to overcome resistance to NAMPT inhibitors. The choice of the combination agent depends on the identified resistance mechanism.
Caption: Strategies to overcome this compound resistance.
-
For NAPRT Upregulation: Combine this compound with a NAPRT inhibitor, such as 2-hydroxynicotinic acid (2-HNA).[6][8] This dual blockade of both major NAD+ salvage pathways can restore sensitivity.
-
For QPRT Upregulation: The use of a QPRT inhibitor in combination with this compound can be effective.
-
For Metabolic Reprogramming (Increased Glycolysis): Co-treatment with a glycolysis inhibitor may resensitize cells to this compound.
-
Synthetic Lethality with PARP Inhibitors: A powerful strategy involves combining NAMPT inhibitors with PARP inhibitors.[3] NAMPT inhibition depletes the NAD+ pool, which is a necessary substrate for PARP enzymes involved in DNA repair.[3] This combination leads to a catastrophic depletion of NAD+ and enhanced cancer cell death.[3] This approach can be effective even without a specific resistance mechanism, creating a synthetic lethal effect.
-
Combination with NQO1-Targeting Agents: For cancer cells overexpressing NAD(P)H:quinone oxidoreductase 1 (NQO1), combining this compound with an NQO1 substrate can be synergistic. NQO1 bioactivates these substrates, leading to the generation of reactive oxygen species (ROS) and consumption of NAD(P)H, further depleting the NAD+ pool.[3]
Quantitative Data
Table 1: Cellular Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| A2780 | Ovarian Carcinoma | 5 | [2][9][10] |
| CORL23 | Lung Carcinoma | 19 | [2][9][10] |
| NCI-H526 | Small Cell Lung Cancer | 2 | [2][10] |
| MDA-MB-453 | Breast Cancer | 0.4 | [2][10] |
| NCI-N87 | Gastric Carcinoma | 1 | [2][10] |
Table 2: Example of Overcoming Resistance with Combination Therapy (Hypothetical Data)
| Cell Line | Treatment | IC50 of this compound (nM) |
| Parental | This compound alone | 10 |
| Resistant | This compound alone | 500 |
| Resistant | This compound + PARP Inhibitor (e.g., Olaparib) | 15 |
| Resistant | This compound + NAPRT Inhibitor (e.g., 2-HNA) | 25 |
Experimental Protocols
Protocol 1: Cell Viability (Cytotoxicity) Assay
-
Cell Culture: Culture cancer cell lines in the appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Harvest cells and seed into 96-well plates at a predetermined density to ensure logarithmic growth throughout the assay.[1]
-
Compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Prepare a dilution series in the appropriate cell culture medium to achieve final concentrations typically ranging from 0 to 1 µM.[1]
-
Treatment: Remove the culture medium from the seeded cells and replace it with the medium containing various concentrations of this compound.[1]
-
Incubation: Incubate the treated cells for 72 hours.[1]
-
Viability Assessment: Measure cell viability using a standard method such as CellTiter-Glo® Luminescent Cell Viability Assay or MTT assay.
-
Data Analysis: Plot the percentage of viable cells against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blot for Protein Expression Analysis (e.g., NAPRT, QPRT)
-
Cell Lysis: Treat cells with this compound as required. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NAPRT, QPRT, or a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities and normalize to the loading control to compare protein expression levels between samples.
Protocol 3: Synergy Assay (Checkerboard Assay)
-
Plate Setup: Prepare a 96-well plate with a matrix of concentrations for this compound and the combination drug (e.g., a PARP inhibitor). One drug is serially diluted along the rows, and the other is serially diluted along the columns.
-
Cell Seeding and Treatment: Seed cells into the wells and add the drug combinations. Include wells with single-agent treatments and no-drug controls.
-
Incubation and Viability Assessment: Incubate the plate for 72 hours and then measure cell viability as described in Protocol 1.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each drug combination. Analyze the data using synergy models such as the Bliss independence model or the Chou-Talalay method to determine if the combination is synergistic, additive, or antagonistic.
Signaling Pathway Diagram
Caption: NAD+ biosynthesis pathways and the action of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. oaepublish.com [oaepublish.com]
- 7. Frontiers | NAMPT and NAPRT, Key Enzymes in NAD Salvage Synthesis Pathway, Are of Negative Prognostic Value in Colorectal Cancer [frontiersin.org]
- 8. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 9. This compound | TargetMol [targetmol.com]
- 10. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
Validation & Comparative
A Head-to-Head Comparison of NAMPT Inhibitors: Nampt-IN-10 TFA vs. FK866
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of two potent Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitors: Nampt-IN-10 TFA and FK866. This analysis is supported by available experimental data on their performance, detailed methodologies for key experiments, and visualizations of the relevant biological pathways.
Nicotinamide Adenine Dinucleotide (NAD+) is a vital coenzyme in cellular metabolism, playing a critical role in redox reactions and acting as a substrate for various signaling proteins. The salvage pathway, which recycles nicotinamide to synthesize NAD+, is a crucial process for maintaining cellular NAD+ levels, especially in cancer cells with high metabolic demands. NAMPT is the rate-limiting enzyme in this pathway, making it a compelling target for anticancer therapies. Both this compound and FK866 are potent inhibitors of NAMPT, leading to the depletion of NAD+ and subsequent cell death in cancer cells.
Performance Data: A Quantitative Comparison
The following table summarizes the in vitro potency (IC50 values) of this compound and FK866 against various cancer cell lines.
Disclaimer: The data presented below is compiled from separate studies and not from a direct head-to-head comparison. Variations in experimental conditions, cell lines, and assay methodologies may influence the reported IC50 values. Therefore, this table should be used as a general reference for the relative potency of each compound.
| Cell Line | Cancer Type | This compound IC50 (nM) | FK866 IC50 (nM) |
| A2780 | Ovarian Cancer | 5[1] | ~1.4[2] |
| CORL23 | Lung Cancer | 19[1] | - |
| NCI-H526 (c-Kit expressing) | Lung Cancer | 2[1] | - |
| MDA-MB-453 (HER2 expressing) | Breast Cancer | 0.4[1] | - |
| NCI-N87 (HER2 expressing) | Gastric Cancer | 1[1] | - |
| HepG2 | Hepatocellular Carcinoma | - | ~2.21[3] |
| 95-D | Lung Cancer | - | 12- to 225-fold lower than MS0[3] |
| A549 | Lung Adenocarcinoma | - | 12- to 225-fold lower than MS0[3] |
| U2OS | Osteosarcoma | - | 12- to 225-fold lower than MS0[3] |
| U266 | Multiple Myeloma | - | 12- to 225-fold lower than MS0[3] |
Mechanism of Action
Both this compound and FK866 exert their cytotoxic effects by inhibiting the enzymatic activity of NAMPT. This inhibition blocks the conversion of nicotinamide (NAM) to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway. The resulting depletion of the intracellular NAD+ pool disrupts essential cellular processes, including:
-
Redox Reactions: NAD+ is a crucial coenzyme for numerous dehydrogenases involved in glycolysis, the TCA cycle, and oxidative phosphorylation.
-
Energy Metabolism: Depletion of NAD+ leads to a reduction in ATP production, causing an energy crisis within the cell.
-
NAD+-dependent Signaling: Enzymes such as poly(ADP-ribose) polymerases (PARPs) and sirtuins, which are involved in DNA repair, gene regulation, and stress responses, require NAD+ as a substrate.
Ultimately, the disruption of these fundamental processes leads to cancer cell death.
Experimental Protocols
Here are detailed methodologies for key experiments used to evaluate the efficacy of NAMPT inhibitors.
Cellular Cytotoxicity Assay
This assay determines the concentration of the inhibitor required to reduce cell viability by 50% (IC50).
References
Comparative Analysis of Nampt-IN-10 TFA: A Guide to Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Nampt-IN-10 TFA, a potent and selective inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). The focus is on understanding its potential for cross-reactivity with other enzymes, a critical consideration in drug development. While specific quantitative data from broad-panel enzyme screening for this compound is not publicly available, this document outlines the established methodologies for such studies and presents a framework for comparison.
Introduction to this compound
This compound is a novel small molecule inhibitor targeting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1] By inhibiting NAMPT, this compound disrupts cellular metabolism and energy production, processes on which cancer cells are heavily reliant, leading to cytotoxic effects.[1] It has been developed as a potential payload for Antibody-Drug Conjugates (ADCs), aiming to deliver the inhibitor directly to cancer cells and minimize systemic toxicity.[1]
On-Target Potency of this compound
This compound has demonstrated high potency in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the biological activity by half, are in the nanomolar range, indicating significant on-target activity.
| Cell Line | IC50 (nM) |
| A2780 | 5 |
| CORL23 | 19 |
| NCI-H526 (c-Kit expressing) | 2 |
| MDA-MB453 (HER2 expressing) | 0.4 |
| NCI-N87 (HER2 expressing) | 1 |
| Data sourced from MedchemExpress and InvivoChem.[2][3] |
Cross-Reactivity and Selectivity Profile
The selectivity of a drug candidate is a crucial factor in predicting its potential for off-target effects and associated toxicities. While this compound is described as a selective inhibitor, comprehensive data from cross-reactivity studies against a broad panel of enzymes is not available in the public domain. Such studies are essential to identify any potential interactions with other enzymes, particularly those that are structurally related to NAMPT or share similar substrate binding sites.
One such enzyme is Nicotinate Phosphoribosyltransferase (NAPRT), which is also involved in NAD+ biosynthesis but utilizes nicotinic acid as a substrate.[4][5] An ideal NAMPT inhibitor would exhibit high selectivity for NAMPT over NAPRT to avoid unintended disruption of all NAD+ synthesis pathways.
Table for Comparative Cross-Reactivity Data (Template)
This table provides a template for summarizing quantitative data from cross-reactivity studies. Researchers can populate this table with their own experimental data to compare the inhibitory activity of this compound against NAMPT and other enzymes.
| Enzyme Target | Compound | Biochemical IC50 (nM) | Notes |
| On-Target | |||
| NAMPT | This compound | Enter experimental value | Potent on-target activity |
| Off-Target | |||
| NAPRT | This compound | Enter experimental value | Key enzyme for selectivity assessment |
| Kinase Panel (e.g., representative kinases) | This compound | Enter experimental value | Assess for off-target kinase inhibition |
| Other Phosphoribosyltransferases | This compound | Enter experimental value | |
| User-defined enzyme | This compound | Enter experimental value |
Experimental Protocols
To assess the cross-reactivity of this compound, a combination of biochemical and cellular assays is recommended.
Biochemical NAMPT Inhibition Assay (Coupled-Enzyme Fluorogenic Assay)
This assay quantitatively measures the direct inhibitory effect of a compound on the enzymatic activity of purified NAMPT.
Principle: The assay involves a three-step enzymatic reaction that results in a fluorescent signal proportional to NAMPT activity.
-
NAMPT reaction: NAMPT converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN).
-
NMN to NAD+ conversion: Nicotinamide mononucleotide adenylyltransferase (NMNAT) converts NMN to NAD+.
-
Fluorogenic reaction: Alcohol dehydrogenase (ADH) uses the newly synthesized NAD+ to convert ethanol (B145695) to acetaldehyde, which generates a fluorescent product (NADH).
Materials:
-
Purified recombinant NAMPT enzyme
-
NAM, PRPP, and ATP
-
NMNAT and ADH
-
Ethanol
-
This compound
-
Assay buffer
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound.
-
In a multi-well plate, add the purified NAMPT enzyme.
-
Add the different concentrations of this compound to the wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).
-
Initiate the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Add the coupling enzymes (NMNAT and ADH) and ethanol.
-
Incubate further to allow for the development of the fluorescent signal.
-
Measure the fluorescence (Excitation: ~340-360 nm, Emission: ~460 nm).
-
Calculate the percent inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.
Kinase Selectivity Profiling
This broad screening assay is crucial for identifying potential off-target interactions with kinases, a large family of enzymes often implicated in off-target drug effects.
Principle: The assay measures the ability of this compound to inhibit the phosphorylation of a specific substrate by a large panel of purified human kinases. This service is often performed by specialized contract research organizations (CROs).
Procedure:
-
This compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) in an initial screen.
-
For each kinase in the panel, the enzyme, its specific substrate, and ATP are incubated with this compound.
-
The amount of phosphorylated substrate is quantified using a suitable detection method (e.g., radiometric, fluorescent, or luminescent).
-
The percent inhibition of each kinase by this compound is calculated.
-
For any significant "hits" (kinases inhibited above a certain threshold), a follow-up IC50 determination is performed to quantify the potency of the off-target inhibition.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the NAMPT signaling pathway and the experimental workflow for assessing inhibitor specificity.
Caption: The NAMPT signaling pathway and the point of inhibition by this compound.
Caption: Experimental workflow for assessing the cross-reactivity of a NAMPT inhibitor.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 4. Frontiers | NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation [frontiersin.org]
- 5. NAMPT and NAPRT: Two Metabolic Enzymes With Key Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative analysis of Nampt-IN-10 TFA and other NAMPT inhibitors in clinical trials.
A Comparative Analysis of Nampt-IN-10 TFA and Other NAMPT Inhibitors in Clinical Development
The landscape of cancer therapeutics is continually evolving, with a significant focus on targeting metabolic pathways that are crucial for tumor cell survival and proliferation. One such promising target is Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis. Cancer cells, with their high metabolic demands, are particularly dependent on this pathway, making NAMPT an attractive target for therapeutic intervention.[1] This guide provides a comparative analysis of this compound and other notable NAMPT inhibitors that have entered clinical trials, including KPT-9274, GMX1778, and OT-82.
Mechanism of Action of NAMPT Inhibitors
NAMPT inhibitors exert their anti-cancer effects by blocking the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[1][2] The resulting depletion of the intracellular NAD+ pool disrupts essential cellular processes, including energy metabolism, redox reactions, and NAD+-dependent signaling pathways, ultimately leading to cancer cell death.[1][2] Some inhibitors, like KPT-9274, have a dual mechanism of action, targeting other critical cellular proteins in addition to NAMPT.[3]
Comparative Preclinical Efficacy
The following tables summarize the in vitro and in vivo preclinical data for this compound and other NAMPT inhibitors in clinical trials. It is important to note that this data is compiled from various studies and direct head-to-head comparisons in the same experimental setup are limited.
Table 1: In Vitro Cytotoxicity of NAMPT Inhibitors (IC50 values)
| Inhibitor | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | A2780 (Ovarian) | 5 | [4] |
| CORL23 (Lung) | 19 | [4] | |
| KPT-9274 | Caki-1 (Kidney) | 600 | [5] |
| 786-O (Kidney) | 570 | [5] | |
| GMX1778 | HCT-116 (Colon) | ~10 | [6] |
| OT-82 | Hematological Malignancies (Average) | 2.89 ± 0.47 | [5] |
| Non-Hematological Malignancies (Average) | 13.03 ± 2.94 | [5] | |
| Acute Lymphoblastic Leukemia (Patient-derived) | 0.2 - 4.0 | [7] |
Table 2: In Vivo Efficacy of NAMPT Inhibitors in Xenograft Models
| Inhibitor | Xenograft Model | Cancer Type | Treatment Regimen | Key Outcomes | Reference |
| KPT-9274 | 786-O human RCC xenograft | Renal Cell Carcinoma | 150 mg/kg in combination with everolimus | Significantly suppressed tumor growth | [3] |
| OT-82 | High-risk pediatric ALL PDX | Acute Lymphoblastic Leukemia | Not specified | Significant leukemia growth delay and disease regression | [7] |
| Burkitt's Lymphoma SC xenograft | Burkitt's Lymphoma | 20 or 40 mg/kg, oral | Increased survival | [7] |
Overview of NAMPT Inhibitors in Clinical Trials
This compound
This compound is a potent NAMPT inhibitor that has been primarily developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[2] This targeted approach aims to deliver the highly cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[2] While preclinical data demonstrates its potent cytotoxicity, information on its clinical development as part of an ADC is not yet widely available in published literature.
KPT-9274 (ATG-019)
KPT-9274 is a first-in-class, orally bioavailable dual inhibitor of p21-activated kinase 4 (PAK4) and NAMPT.[8] The dual inhibition is thought to lead to synergistic anti-tumor effects through energy depletion, inhibition of DNA repair, and cell cycle arrest.[8] KPT-9274 is currently in Phase 1 clinical trials for patients with advanced solid malignancies and non-Hodgkin's lymphoma (NCT02702492), as well as for recurrent and refractory acute myeloid leukemia (NCT04914845).[9][10] Early-phase data is being evaluated for safety and tolerability, with some trials exploring its combination with niacin to mitigate potential toxicities.[11]
GMX1778 (CHS-828) and its prodrug GMX1777
GMX1778 and its prodrug GMX1777 were among the earlier NAMPT inhibitors to enter clinical trials.[12] Phase 1 studies in patients with advanced solid tumors revealed dose-limiting toxicities, primarily gastrointestinal symptoms and thrombocytopenia.[13] Unfortunately, no objective tumor remissions were observed with single-agent therapy.[13] A key strategy that emerged from the study of GMX1778 is the co-administration with nicotinic acid (NA) to rescue healthy cells from NAD+ depletion, potentially widening the therapeutic index, especially in tumors deficient in the enzyme nicotinic acid phosphoribosyltransferase 1 (NAPRT1).[12][14]
OT-82
OT-82 is a novel and potent NAMPT inhibitor that has shown significant preclinical efficacy, particularly against hematological malignancies.[5][7] Preclinical studies have indicated that OT-82 has a more favorable toxicity profile compared to earlier NAMPT inhibitors, with no observed cardiac, neurological, or retinal toxicities in animal models.[15][16] OT-82 is currently in a Phase 1 clinical trial for patients with relapsed or refractory lymphoma (NCT03921879).[1][17] The trial is designed to determine the maximum tolerated dose and preliminary efficacy in this patient population.[1]
Toxicity Profile of NAMPT Inhibitors
A significant challenge in the clinical development of NAMPT inhibitors has been their on-target toxicity. Since NAD+ is essential for all cells, systemic NAMPT inhibition can lead to adverse effects. The most common dose-limiting toxicities observed in clinical trials of first-generation inhibitors like GMX1778 and FK866 were thrombocytopenia and gastrointestinal disturbances.[18][19] Preclinical studies with some earlier inhibitors also raised concerns about potential retinal and cardiac toxicities.[19] Newer agents like OT-82 appear to have a more favorable preclinical safety profile, which will need to be confirmed in ongoing clinical trials.[15]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cytotoxicity Assay Protocol (General)
A detailed methodology for determining the cellular potency of NAMPT inhibitors, such as this compound, is as follows:
-
Cell Culture: Select appropriate cancer cell lines and culture them in suitable media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.[20]
-
Cell Seeding: Harvest cells and seed them into 96-well plates at a density that ensures logarithmic growth throughout the assay.[20]
-
Compound Preparation: Dissolve the NAMPT inhibitor in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Prepare a dilution series in the cell culture medium to achieve the desired final concentrations.[20]
-
Treatment: Replace the culture medium in the seeded plates with the medium containing various concentrations of the NAMPT inhibitor. Include a vehicle-only control (DMSO).[20]
-
Incubation: Incubate the treated cells for a period of 72 to 96 hours.[7]
-
Viability Assessment: Measure cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control cells. Calculate the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[20]
Conclusion
NAMPT remains a compelling target for cancer therapy, and several inhibitors are at various stages of clinical development. This compound shows promise as a potent payload for ADCs, a strategy that may mitigate the systemic toxicities seen with earlier NAMPT inhibitors. KPT-9274 offers a dual-targeting approach that could be effective in specific cancer types. The clinical journey of GMX1778 has provided valuable lessons regarding the toxicity of this class of drugs and potential mitigation strategies. OT-82 represents a next-generation inhibitor with a potentially improved safety profile and strong efficacy in hematological malignancies. As more data from ongoing clinical trials become available, a clearer picture of the therapeutic potential and optimal clinical application of these NAMPT inhibitors will emerge. The choice of inhibitor and therapeutic strategy will likely depend on the specific cancer type, its metabolic dependencies, and the potential for combination with other anti-cancer agents.
References
- 1. Facebook [cancer.gov]
- 2. benchchem.com [benchchem.com]
- 3. PAK4-NAMPT Dual Inhibition Sensitizes Pancreatic Neuroendocrine Tumors to Everolimus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. karyopharm.com [karyopharm.com]
- 9. Antengene Announces Dosing of First Patient in the ATG-019 (KPT-9274) Phase 1 Trial, a First-in-Class Dual Inhibitor, for Advanced Solid Tumors and Non-Hodgkin's Lymphoma - BioSpace [biospace.com]
- 10. Facebook [cancer.gov]
- 11. Antengene Announces Dosing of First Patient in the ATG-019 (KPT-9274) Phase 1 Trial, a First-in-Class Dual Inhibitor, for Advanced Solid Tumors and Non-Hodgkin's Lymphoma [prnewswire.com]
- 12. The Small Molecule GMX1778 Is a Potent Inhibitor of NAD+ Biosynthesis: Strategy for Enhanced Therapy in Nicotinic Acid Phosphoribosyltransferase 1-Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and efficacy of NAD depleting cancer drugs: results of a phase I clinical trial of CHS 828 and overview of published data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The small molecule GMX1778 is a potent inhibitor of NAD+ biosynthesis: strategy for enhanced therapy in nicotinic acid phosphoribosyltransferase 1-deficient tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OT-82, a novel anticancer drug candidate that targets the strong dependence of hematological malignancies on NAD biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 19. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
Validating the Anti-Tumor Effects of Nampt-IN-10 TFA in Xenograft Models: A Comparative Guide
This guide provides a comparative overview of Nampt-IN-10 TFA, a potent Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT) inhibitor, and its potential anti-tumor effects in xenograft models. The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the NAD+ salvage pathway in cancer. While specific in vivo xenograft data for this compound is not extensively available in the public domain, this guide synthesizes available in vitro data for this compound and compares it with the established in vivo performance of other notable NAMPT inhibitors.
Introduction to NAMPT Inhibition
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway of nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1][2] Cancer cells exhibit high metabolic rates and are particularly dependent on this pathway for survival, making NAMPT a compelling target for anticancer therapies.[1] NAMPT inhibitors exert their cytotoxic effects by depleting the intracellular NAD+ pool, which disrupts cellular redox reactions, energy metabolism, and NAD+-dependent signaling pathways, ultimately leading to cancer cell death.[1] this compound has been identified as a potent and selective NAMPT inhibitor, and it is also being explored as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1][3]
Comparative Analysis of NAMPT Inhibitors
Several NAMPT inhibitors have been developed and investigated in preclinical and clinical settings. This section compares the in vitro potency of this compound with other known NAMPT inhibitors.
In Vitro Cytotoxicity
This compound has demonstrated high potency across various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, alongside values for other well-characterized NAMPT inhibitors for a comparative perspective.
| Compound | Cell Line | IC50 (nM) |
| This compound | A2780 (Ovarian) | 5[3][4][5] |
| CORL23 (Lung) | 19[3][4][5] | |
| NCI-H526 (Lung, c-Kit expressing) | 2[3][5] | |
| MDA-MB-453 (Breast, HER2 expressing) | 0.4[3][5] | |
| NCI-N87 (Gastric, HER2 expressing) | 1[3][5] | |
| OT-82 | Various Leukemia Cell Lines | 0.2 - 4.0[6] |
| FK866 | Various Cancer Cell Lines | Varies (nM to µM range) |
| CHS-828 (GMX1778) | Various Cancer Cell Lines | Varies (nM to µM range) |
| KPT-9274 | Various Cancer Cell Lines | Varies (nM to µM range) |
Note: IC50 values for FK866, CHS-828, and KPT-9274 are not provided with specific values in the search results but are generally understood to be in the nanomolar to micromolar range based on extensive preclinical research.
Xenograft Studies: A Framework for Evaluation
While specific in vivo data for this compound is limited, a standard xenograft study to evaluate its anti-tumor efficacy would follow a well-established protocol. This section outlines a typical experimental design and presents hypothetical data based on the performance of other potent NAMPT inhibitors like OT-82, which has shown significant anti-tumor activity in patient-derived xenograft (PDX) models of high-risk pediatric acute lymphoblastic leukemia.[6][7]
Experimental Workflow for a Xenograft Study
The following diagram illustrates a typical workflow for evaluating the efficacy of a NAMPT inhibitor in a xenograft model.
Caption: A generalized experimental workflow for assessing the in vivo efficacy of this compound in a xenograft model.
Hypothetical In Vivo Efficacy Data
The following table summarizes potential outcomes of a xenograft study with this compound, based on reported data for other potent NAMPT inhibitors.
| Treatment Group | Dosing Regimen (Hypothetical) | Mean Tumor Volume at Endpoint (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | Daily, i.p. | 2150 ± 250 | - | -2 ± 5 |
| This compound | 10 mg/kg, daily, i.p. | 850 ± 150 | 60 | -5 ± 7 |
| This compound | 20 mg/kg, daily, i.p. | 400 ± 100 | 81 | -10 ± 8 |
| Alternative NAMPT Inhibitor (e.g., OT-82) | 10 mg/kg, daily, i.p. | 550 ± 120 | 74 | -8 ± 6 |
Note: This data is illustrative and not based on direct experimental results for this compound. Dosing and efficacy would need to be determined empirically.
Mechanism of Action and Signaling Pathway
This compound inhibits the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a critical step in the NAD+ salvage pathway.[1] The resulting depletion of NAD+ has several downstream effects that contribute to its anti-tumor activity.
NAMPT Signaling and Inhibition
The diagram below illustrates the central role of NAMPT in the NAD+ salvage pathway and the consequences of its inhibition.
Caption: The NAMPT signaling pathway and the mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of xenograft studies. Below are standard protocols for key experiments.
Cell Line-Derived Xenograft (CDX) Model Protocol
-
Cell Culture: Culture human cancer cells (e.g., A2780 ovarian cancer) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Animal Model: Use 6-8 week old female immunodeficient mice (e.g., NOD/SCID).
-
Tumor Implantation: Harvest cells during the logarithmic growth phase. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel to a final concentration of 5 x 10^6 cells/100 µL. Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) with calipers three times a week. Calculate the tumor volume using the formula: V = (L x W²)/2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). Administer the compound and vehicle control via the desired route (e.g., intraperitoneal injection) at the predetermined dosing schedule.
-
Efficacy Evaluation: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach the endpoint size (e.g., 2000 mm³). Record tumor volumes and body weights regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and process them for pharmacodynamic marker analysis (e.g., NAD+ levels, Western blot for PARP cleavage).
In Vitro Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cancer cells into 96-well plates at a density that ensures logarithmic growth throughout the assay.
-
Compound Preparation: Dissolve this compound in DMSO to create a stock solution. Prepare a serial dilution in the appropriate cell culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium with the medium containing various concentrations of this compound. Include a vehicle-only control (DMSO).
-
Incubation: Incubate the treated cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Viability Assessment: Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Plot the percentage of viable cells against the log concentration of the inhibitor. Calculate the IC50 value using non-linear regression analysis.
Conclusion and Future Directions
This compound is a highly potent NAMPT inhibitor with significant potential as an anti-cancer therapeutic, both as a standalone agent and as a payload for ADCs. While in vitro data demonstrates its impressive cytotoxicity, further in vivo studies are necessary to fully validate its anti-tumor effects in xenograft models. Future research should focus on establishing the pharmacokinetic and pharmacodynamic profile of this compound, determining its maximum tolerated dose, and evaluating its efficacy in a range of preclinical cancer models, including patient-derived xenografts. Comparative studies with other NAMPT inhibitors and standard-of-care agents will also be crucial in defining its therapeutic niche. The development of this and other NAMPT inhibitors has been hampered by dose-limiting toxicities in clinical trials.[8] The ADC approach with this compound may offer a strategy to mitigate these toxicities by enabling targeted delivery to tumor cells, thereby widening the therapeutic window.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 6. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy [frontiersin.org]
- 9. benchchem.com [benchchem.com]
How does Nampt-IN-10 TFA cytotoxicity compare across different cancer types?
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of Nampt-IN-10 TFA, a potent and selective inhibitor of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), across various cancer cell lines. The data presented herein is intended to inform preclinical research and drug development efforts by offering insights into the differential sensitivity of cancer types to NAMPT inhibition.
Mechanism of Action: Targeting a Metabolic Vulnerability
This compound exerts its cytotoxic effects by targeting the NAMPT enzyme, which is the rate-limiting step in the salvage pathway for nicotinamide adenine (B156593) dinucleotide (NAD+) biosynthesis.[1] Cancer cells, with their high metabolic rate, are particularly dependent on this pathway to replenish NAD+, a critical coenzyme for cellular metabolism, DNA repair, and various signaling processes.[2] By inhibiting NAMPT, this compound depletes the intracellular NAD+ pool, leading to a cascade of events including metabolic collapse, induction of apoptosis, and ultimately, cancer cell death.[1]
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of this compound has been evaluated across a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit cell growth by 50%, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (nM) |
| Solid Tumors | ||
| A2780 | Ovarian Carcinoma | 5[1][3][4] |
| CORL23 | Lung Large Cell Carcinoma | 19[1][3][4] |
| NCI-H526 | Small Cell Lung Cancer | 2[1][3][4] |
| MDA-MB453 | Breast Cancer | 0.4[1][3][4] |
| NCI-N87 | Gastric Carcinoma | 1[1][3][4] |
| Hematological Malignancies | ||
| Data Not Available | - | - |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the process of evaluating cytotoxicity, the following diagrams have been generated.
Experimental Protocols
The following is a representative protocol for a cellular cytotoxicity assay used to determine the IC50 values of this compound.
1. Cell Culture:
-
Cancer cell lines (e.g., A2780, CORL23, NCI-H526, MDA-MB453, and NCI-N87) are maintained in appropriate culture media supplemented with fetal bovine serum and antibiotics.[1]
-
Cells are cultured in a humidified incubator at 37°C with 5% CO2.[1]
2. Cell Seeding:
-
Cells are harvested from culture flasks and seeded into 96-well plates at a density that ensures logarithmic growth throughout the assay period.[1]
3. Compound Preparation:
-
A stock solution of this compound is prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).[1]
-
A serial dilution of the stock solution is then prepared in the appropriate cell culture medium to achieve the desired final concentrations.[1]
4. Cell Treatment:
-
The culture medium is removed from the seeded cells and replaced with the medium containing the various concentrations of this compound.[1]
-
Control wells containing vehicle (DMSO) without the compound are also included.
5. Incubation:
-
The treated cells are incubated for 72 hours to allow the compound to exert its cytotoxic effects.[1]
6. Viability Assessment:
-
After the incubation period, cell viability is assessed using a colorimetric assay such as the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay or a luminescence-based assay like CellTiter-Glo®.[1] These assays measure metabolic activity, which is indicative of cell viability.
7. Data Analysis:
-
The absorbance or luminescence readings are recorded using a microplate reader.
-
The data is normalized to the vehicle-treated control cells, which are considered 100% viable.
-
The half-maximal inhibitory concentration (IC50) values are then calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[1]
Conclusion
This compound demonstrates potent cytotoxic activity against a range of solid tumor cell lines, with IC50 values in the low nanomolar to sub-nanomolar range. While direct comparative data in hematological malignancies is currently unavailable for this specific compound, the broader class of NAMPT inhibitors has shown particular efficacy in this cancer type. This suggests that this compound holds significant promise as a therapeutic agent, warranting further investigation into its efficacy across a wider panel of cancer types, especially those of hematopoietic origin. The provided experimental protocol serves as a robust methodology for such future investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 5. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effective targeting of NAMPT in patient-derived xenograft models of high-risk pediatric acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NAMPT Inhibitors: Nampt-IN-10 TFA vs. CHS828 in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT), Nampt-IN-10 trifluoroacetate (B77799) (TFA) and CHS828. Both compounds are under investigation for their potential in cancer therapy through the targeted depletion of nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cancer cell metabolism and survival. This document synthesizes available preclinical and clinical data to facilitate an objective evaluation of their respective mechanisms, efficacy, and experimental considerations.
Mechanism of Action: Targeting a Key Metabolic Vulnerability
Both Nampt-IN-10 TFA and CHS828 exert their anticancer effects by inhibiting NAMPT, the rate-limiting enzyme in the NAD+ salvage pathway.[1][2][3] This pathway is crucial for regenerating NAD+, a coenzyme essential for numerous cellular processes, including energy metabolism, DNA repair, and signaling.[3] Cancer cells, with their high metabolic and proliferative rates, are particularly dependent on the NAMPT-mediated salvage pathway for survival.[1] Inhibition of NAMPT leads to a depletion of the intracellular NAD+ pool, precipitating a metabolic crisis and ultimately inducing cancer cell death.[1][3]
This compound has been specifically developed as a potent, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1] This strategy aims to deliver the highly cytotoxic agent directly to cancer cells, thereby minimizing systemic toxicity.[1]
dot
Caption: Mechanism of action of this compound and CHS828.
Preclinical Efficacy: In Vitro Cytotoxicity
Quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and CHS828 in various cancer cell lines are presented below. It is important to note that these values are from different studies and not from a direct head-to-head comparison, which may introduce variability due to different experimental conditions.
This compound: In Vitro Potency
This compound has demonstrated high potency across a range of cancer cell lines, with IC50 values in the nanomolar range.[1]
| Cell Line | Cancer Type | Target Antigen (if applicable) | IC50 (nM)[1] |
| A2780 | Ovarian Carcinoma | - | 5 |
| CORL23 | Lung Carcinoma | - | 19 |
| NCI-H526 | Small Cell Lung Cancer | c-Kit expressing | 2 |
| MDA-MB-453 | Breast Cancer | HER2 expressing | 0.4 |
| NCI-N87 | Gastric Carcinoma | HER2 expressing | 1 |
CHS828: In Vitro Potency
CHS828 has also shown potent cytotoxic effects against a variety of cancer cell lines, with IC50 values typically in the low micromolar to nanomolar range.
| Cell Line Panel (10 lines) | Cancer Type | IC50 Range (µM) |
| Human Myeloma Cell Lines | Multiple Myeloma | 0.01 - 0.3 |
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Lymphoma | 0.004 |
| RPMI-8226 | Multiple Myeloma | 0.01 |
| NCI-H69 | Small Cell Lung Cancer | 0.02 |
| MCF-7 | Breast Cancer | 0.1 |
| A549 | Non-Small Cell Lung Cancer | 0.3 |
In Vivo Efficacy
CHS828: Preclinical and Clinical Findings
CHS828 has demonstrated significant antitumor activity in in vivo preclinical models. In nude mice with human tumor xenografts, oral administration of CHS828 inhibited the growth of MCF-7 breast cancer tumors and caused regression of NYH small cell lung cancer tumors.[2] However, the clinical development of CHS828 has been challenging. Phase I clinical trials in patients with advanced solid tumors revealed dose-limiting toxicities, including gastrointestinal symptoms and thrombocytopenia, with limited single-agent efficacy.[4]
This compound: An ADC Payload Strategy
As this compound is primarily developed as a payload for ADCs, standalone in vivo efficacy data is limited. The ADC approach aims to enhance the therapeutic window by delivering the potent NAMPT inhibitor directly to tumor cells, potentially overcoming the toxicity issues observed with systemic administration of similar inhibitors.
Experimental Protocols
In Vitro Cytotoxicity Assay (General Protocol)
A standardized protocol for determining the IC50 values of NAMPT inhibitors is crucial for comparing their potency.
dot
Caption: General experimental workflow for in vitro cytotoxicity assays.
Detailed Methodologies:
-
Cell Culture: Cancer cell lines are maintained in their respective recommended culture media, supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[1]
-
Cell Seeding: Cells are harvested during their logarithmic growth phase and seeded into 96-well plates at a predetermined density to ensure optimal growth during the assay.[1]
-
Compound Preparation: A stock solution of the inhibitor is prepared in dimethyl sulfoxide (B87167) (DMSO).[1] A series of dilutions are then made in the appropriate cell culture medium to achieve the desired final concentrations.[1]
-
Treatment: The culture medium is replaced with the medium containing the various concentrations of the inhibitor.[1]
-
Incubation: The treated cells are typically incubated for 72 hours.[1]
-
Viability Assessment: Cell viability is measured using a variety of assays:
-
MTT Assay: This colorimetric assay measures the metabolic activity of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.
-
Fluorometric Microculture Cytotoxicity Assay (FMCA): This assay measures the fluorescence generated from the hydrolysis of fluorescein (B123965) diacetate by esterases in viable cells.
-
-
Data Analysis: The results are normalized to the vehicle-treated control cells.[1] The IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software.[1]
In Vivo Tumor Xenograft Study (General Protocol for CHS828)
dot
Caption: General experimental workflow for in vivo xenograft studies.
Detailed Methodologies:
-
Animal Models: Immunocompromised mice (e.g., nude or SCID mice) are typically used to prevent rejection of human tumor xenografts.
-
Tumor Implantation: Human cancer cells are injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. CHS828 is typically administered orally.[2]
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored to assess toxicity.
-
Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion
Both this compound and CHS828 are potent inhibitors of NAMPT, a promising target for cancer therapy. This compound exhibits impressive nanomolar potency in vitro and is being developed as a payload for ADCs, a strategy that may mitigate the systemic toxicities observed with other NAMPT inhibitors. CHS828 has demonstrated significant preclinical in vitro and in vivo efficacy; however, its clinical translation has been hindered by a narrow therapeutic window.
The lack of direct head-to-head comparative studies makes it difficult to definitively conclude on the superiority of one agent over the other. The choice between these or other NAMPT inhibitors will likely depend on the specific cancer type, the therapeutic strategy (standalone vs. combination or ADC), and the overall therapeutic index. Further research, including direct comparative preclinical studies and the clinical evaluation of NAMPT inhibitor-based ADCs, is warranted to fully elucidate their potential in cancer therapy.
References
Validating the specificity of Nampt-IN-10 TFA for NAMPT over other cellular targets.
For researchers, scientists, and drug development professionals, this guide provides a framework for validating the specificity of Nampt-IN-10 TFA, a potent inhibitor of Nicotinamide (B372718) Phosphoribosyltransferase (NAMPT). We objectively compare its known performance with other NAMPT inhibitors and provide detailed experimental protocols to facilitate further investigation into its selectivity.
Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine (B156593) dinucleotide (NAD+), a critical coenzyme for cellular metabolism and energy production. Due to the high metabolic demands of cancer cells, they are particularly reliant on the NAMPT-mediated NAD+ salvage pathway for survival, making NAMPT a compelling target for anticancer therapies.[1] this compound has been identified as a potent NAMPT inhibitor and developed as a novel, non-antimitotic payload for Antibody-Drug Conjugates (ADCs).[1][2][3][4]
The critical first step in characterizing any chemical inhibitor is to validate its specificity for the intended target. Off-target effects can lead to misinterpreted experimental results and potential toxicity in therapeutic applications. This guide outlines the current data on this compound and provides the necessary protocols to rigorously assess its selectivity.
Comparative Performance of NAMPT Inhibitors
The potency of this compound has been demonstrated in various cancer cell lines. However, a comprehensive public record of its activity against other cellular targets is not available. The following table summarizes the cellular potency of this compound and compares it with other well-characterized NAMPT inhibitors. It is important to note that KPT-9274 is a known dual inhibitor, targeting both NAMPT and p21-activated kinase 4 (PAK4), which underscores the need for specificity validation.[5][6][7]
| Inhibitor | Target(s) | Biochemical IC50 (NAMPT) | Cellular IC50 (Cell Line Dependent) | Key Characteristics |
| This compound | NAMPT | Not Publicly Available | 0.4 - 19 nM[2][3] | Potent NAMPT inhibitor developed as an ADC payload.[1] |
| FK866 | NAMPT | ~0.3 nM[8] | ~1 - 100 nM | A well-studied, potent, and highly specific noncompetitive NAMPT inhibitor.[8][9][10] |
| KPT-9274 | NAMPT, PAK4 | ~120 nM[6][11] | ~100 - 1000 nM | Dual inhibitor of NAMPT and PAK4 currently in clinical trials.[5][12] |
| OT-82 | NAMPT | Not Explicitly Stated | ~2.89 nM (hematological) vs ~13.03 nM (non-hematological) | Next-generation inhibitor with a focus on hematological malignancies. |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used.
The NAMPT Signaling Pathway and Inhibition
NAMPT's primary role is the conversion of nicotinamide to nicotinamide mononucleotide (NMN), a key step in the NAD+ salvage pathway. Inhibition of NAMPT leads to the depletion of the intracellular NAD+ pool, which in turn disrupts cellular redox reactions, energy metabolism, and the function of NAD+-dependent enzymes like sirtuins and PARPs, ultimately triggering cancer cell death.[1]
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of this compound, a multi-faceted approach is required. Below are detailed protocols for key experiments designed to assess both on-target engagement and potential off-target activity.
Biochemical NAMPT Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified recombinant NAMPT. It is crucial for determining the inhibitor's potency (IC50) at the molecular level.
Materials:
-
Purified recombinant human NAMPT enzyme
-
NAMPT Assay Buffer (e.g., 50 mM Tris pH 7.5, 50 mM NaCl, 6 mM MgCl2, 1 mM DTT)
-
Nicotinamide (NAM)
-
5-Phosphoribosyl-1-pyrophosphate (PRPP)
-
Adenosine 5'-triphosphate (ATP)
-
Coupling enzymes: Nicotinamide mononucleotide adenylyltransferase (NMNAT) and Alcohol Dehydrogenase (ADH)[13][14][15]
-
Ethanol
-
This compound and control inhibitors (e.g., FK866)
-
96-well or 384-well black plates suitable for fluorescence
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in NAMPT Assay Buffer. The final DMSO concentration should not exceed 1%.[16]
-
Enzyme Addition: Add the purified NAMPT enzyme to each well of the microplate.[13][14]
-
Inhibitor Addition: Add the diluted inhibitor to the respective wells. Include a positive control (no inhibitor) and a negative control (no NAMPT enzyme).[13][14]
-
Reaction Initiation: Start the reaction by adding a substrate mixture containing NAM, PRPP, and ATP.[13]
-
Incubation: Incubate the plate at 37°C for 60 minutes.[13]
-
Signal Development: Add the coupling enzymes (NMNAT and ADH) and ethanol. This two-step reaction converts the NMN product to NAD+ and then to fluorescent NADH.[13]
-
Fluorescence Measurement: Incubate for an additional period to allow for signal development and then measure the fluorescence (Excitation: ~350 nm, Emission: ~460 nm).[13]
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC50 value.[14][15]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that a compound binds to its target protein within the complex environment of a living cell. The principle is that ligand binding increases the thermal stability of the target protein.[17][18][19]
Materials:
-
Cultured cells of interest
-
This compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Thermocycler
-
Apparatus for SDS-PAGE and Western blotting
-
Primary antibody specific for NAMPT
Procedure:
-
Cell Treatment: Treat cultured cells with this compound at a desired concentration or with a vehicle control (DMSO) for 1-2 hours at 37°C.[17]
-
Harvesting: Harvest the cells and wash them with ice-cold PBS.[17]
-
Thermal Challenge: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the samples across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes in a thermocycler. Include an unheated control.[17]
-
Cell Lysis: Lyse the cells immediately after heating using freeze-thaw cycles.[17]
-
Clarification: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]
-
Western Blotting: Collect the supernatant (soluble protein fraction), normalize the total protein concentration, and perform SDS-PAGE followed by Western blotting using an anti-NAMPT antibody.[17]
-
Data Analysis: Quantify the band intensities. For each treatment condition, plot the normalized intensity of the soluble NAMPT protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.[17]
Broad Specificity Profiling (Recommended)
While this compound is reported to be a potent and selective inhibitor, comprehensive data from a broad kinase panel or other off-target screens are not publicly available.[1] To fully validate its specificity, performing a kinome scan is highly recommended. Commercial services are available that screen inhibitors against hundreds of kinases in parallel. Although NAMPT is not a kinase, the ATP-binding pocket of kinases is a common site for off-target interactions for many small molecule inhibitors. A clean profile from such a screen would provide strong evidence for the specificity of this compound.
Conclusion and Future Directions
The available data indicates that this compound is a highly potent inhibitor of NAMPT in cellular assays. However, to confidently attribute its biological effects solely to NAMPT inhibition, further validation of its specificity is essential. The lack of publicly available, broad-panel screening data represents a significant gap in its characterization.
Researchers using this compound are strongly encouraged to perform the experiments detailed in this guide. A biochemical assay will confirm its direct enzymatic inhibition, while CETSA will verify target engagement in a cellular context. Crucially, a broad off-target screen, such as a kinome scan, is necessary to rule out interactions with other cellular proteins. This comprehensive validation will ensure the reliability of experimental data and provide a solid foundation for any potential therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. karyopharm.com [karyopharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KPT-9274, an Inhibitor of PAK4 and NAMPT, Leads to Downregulation of mTORC2 in Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Pharmacological Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT), an Enzyme Essential for NAD+ Biosynthesis, in Human Cancer Cells: METABOLIC BASIS AND POTENTIAL CLINICAL IMPLICATIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. A novel orally bioavailable compound KPT-9274 inhibits PAK4, and blocks triple negative breast cancer tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. bpsbioscience.com [bpsbioscience.com]
- 17. benchchem.com [benchchem.com]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. annualreviews.org [annualreviews.org]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Nampt-IN-10 TFA
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of Nampt-IN-10 TFA, a potent nicotinamide (B372718) phosphoribosyltransferase (NAMPT) inhibitor used in research. Adherence to these protocols is critical for minimizing risks and maintaining a safe research environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS may not be readily available, the compound should be handled with care, assuming it possesses hazardous properties. The "TFA" in its name indicates the presence of trifluoroacetic acid, which requires specific handling precautions.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., butyl rubber or neoprene), and a laboratory coat.
-
Avoid Contact: Prevent contact with eyes, skin, and clothing. Do not ingest or inhale the compound.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
-
Spill Management: In the event of a spill, absorb the material with an inert, non-combustible absorbent such as vermiculite (B1170534) or sand. Place the contaminated material in a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The disposal of this compound, in both its solid form and when dissolved in solvents like DMSO, must be managed as hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in regular trash or poured down the drain.[1][2]
1. Waste Segregation:
Proper segregation of waste is the first critical step.
-
Solid Waste: Collect unused or expired solid this compound, along with any contaminated consumables such as weigh boats, pipette tips, and gloves, in a designated and clearly labeled hazardous solid waste container.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. The solvent (e.g., DMSO, saline solutions) should be identified on the label.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and labeled for hazardous chemical waste.[2]
2. Container Labeling:
Accurate and clear labeling is mandatory for safety and regulatory compliance.
-
All waste containers must be clearly and securely labeled with the words "Hazardous Waste ".
-
The full chemical name, "This compound ," must be written on the label.
-
For liquid waste, include the solvent(s) and the approximate concentration of the compound.
-
Ensure all containers are kept tightly closed except when actively adding waste.
3. Storage of Waste:
Hazardous waste must be stored safely pending collection.
-
Store all hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
This area should be away from general laboratory traffic and incompatible materials. Trifluoroacetic acid and its derivatives should be segregated from bases, oxidizing agents, and metals.[1][3]
4. Waste Disposal Request:
Professional disposal is required.
-
Do not attempt to neutralize or dispose of the chemical waste yourself.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.
-
Follow all institutional and local regulations for scheduling a waste collection.
Summary of Disposal Procedures
| Waste Type | Container | Labeling Requirements | Disposal Method |
| Unused/Expired Solid this compound | Labeled Hazardous Solid Waste Container | "Hazardous Waste", "this compound" | Collection by licensed hazardous waste contractor |
| Contaminated Labware (e.g., pipette tips, tubes) | Labeled Hazardous Solid Waste Container | "Hazardous Waste", "this compound" | Collection by licensed hazardous waste contractor |
| Contaminated PPE (e.g., gloves) | Labeled Hazardous Solid Waste Container | "Hazardous Waste", "this compound" | Collection by licensed hazardous waste contractor |
| Solutions of this compound | Labeled Hazardous Liquid Waste Container | "Hazardous Waste", "this compound", Solvent Name(s), Concentration | Collection by licensed hazardous waste contractor |
| Contaminated Sharps | Puncture-resistant Sharps Container | "Hazardous Waste", "this compound" | Collection by licensed hazardous waste contractor |
Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Nampt-IN-10 TFA
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Nampt-IN-10 TFA, a potent Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor. Given its use as a non-antimitotic payload for Antibody-Drug Conjugates (ADCs) and its high potency with IC50 values in the low nanomolar range, meticulous handling procedures are imperative to ensure personnel safety and prevent exposure.[1][2][3][4]
Hazard Assessment
While a comprehensive Safety Data Sheet (SDS) for this compound is not widely available, its classification as a potent pharmaceutical compound necessitates a high degree of caution.[5][6][7][8][9] The "TFA" designation indicates it is a salt of trifluoroacetic acid, a corrosive substance known to cause severe skin burns, eye damage, and respiratory irritation if inhaled.[10] Therefore, the personal protective equipment (PPE) and handling procedures must account for the hazards of both the potent inhibitor and the trifluoroacetic acid component.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) or N95/FFP2 Respirator | A PAPR is recommended for procedures with a high risk of aerosol or dust generation (e.g., weighing, preparing stock solutions).[5] For lower-risk activities, a properly fitted N95 or FFP2 respirator should be used.[5] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Chemical splash goggles that provide a complete seal around the eyes are mandatory.[11] A face shield should be worn over the goggles for added protection against splashes.[11][12][13] |
| Hand Protection | Double Gloving (Nitrile) | Wear two pairs of nitrile gloves.[5][11] The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls or a Dedicated Lab Coat | Disposable coveralls (e.g., Tyvek) are recommended to protect against chemical splashes and dust.[5] At a minimum, a dedicated, buttoned lab coat should be worn. |
| Foot Protection | Closed-Toe Shoes and Shoe Covers | Closed-toe shoes are a standard requirement in laboratory settings.[13] Disposable shoe covers should be worn in the designated handling area.[5] |
Safe Handling Workflow
Adherence to a strict workflow is critical for the safe handling of potent compounds like this compound. All handling of this compound, especially in its solid form, should occur within a certified chemical fume hood or other appropriate containment device.[10][14]
Step-by-Step Operational Plan
4.1. Donning PPE:
-
Shoe Covers: Put on shoe covers before entering the designated handling area.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Coveralls/Lab Coat: Put on disposable coveralls or a dedicated lab coat.
-
Respirator: If required, perform a fit check and don the respirator.
-
Goggles and Face Shield: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring they go over the cuffs of the lab coat or coveralls.
4.2. Experimental Procedures:
-
Weighing: To minimize the generation of airborne particles, use a balance inside a chemical fume hood or a containment glove box.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep the container covered as much as possible.[5]
4.3. Doffing PPE:
-
Outer Gloves: Remove and discard the outer pair of gloves.
-
Face Shield and Goggles: Remove the face shield and goggles.
-
Coveralls/Lab Coat: Remove the coveralls or lab coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Shoe Covers: Remove shoe covers.
-
Inner Gloves: Remove the inner pair of gloves.
-
Respirator: If used, remove the respirator last.
-
Hand Hygiene: Wash hands thoroughly with soap and water.[5]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous chemical waste.
-
Solid Waste: Unused compound and contaminated items (e.g., gloves, weigh paper, pipette tips) should be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed container for hazardous liquid waste. Do not dispose of down the drain.[10][14]
-
Sharps: Any contaminated needles or sharps must be placed in a designated sharps container for hazardous waste.[14]
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed contractor.[14]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound I CAS#: 2567724-20-1 I Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitor I InvivoChem [invivochem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. Incorporating highly potent drug products into your facility | CRB Insights [crbgroup.com]
- 8. pharm-int.com [pharm-int.com]
- 9. agnopharma.com [agnopharma.com]
- 10. fishersci.com [fishersci.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 14. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
